Nitrosourea
Description
Historical Perspectives in Nitrosourea Cancer Chemotherapy Research
The journey of nitrosoureas in cancer treatment began in 1959, when they were identified through a random screening program at the U.S. National Cancer Institute for their anticancer activity. taylorandfrancis.com This discovery marked the beginning of decades of research into their potential against a variety of cancers. acs.org The early 1960s saw a surge in the synthesis and evaluation of numerous this compound analogs. acs.org
A pivotal moment in their development was the synthesis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU or lomustine) in 1966. nih.gov This compound, along with carmustine (B1668450) (BCNU), demonstrated significant activity against various tumors. nih.gov Carmustine was the first this compound to be approved for public use by the United States Food and Drug Administration (FDA) in 1977, followed by lomustine's approval in 1976. nih.govnih.gov
Over the years, research has evolved through several generations of this compound compounds. The first generation included aliphatic, alicyclic, aromatic, and heteroaromatic derivatives. acs.org Subsequent generations focused on developing water-soluble analogs and conjugates with molecules like amino acids, carbohydrates, and steroids to enhance selectivity and reduce toxicity. acs.orgnih.gov For instance, research in the Soviet Union during the 1970s led to the synthesis of Arabinopyranosyl-N-methyl-N-nitrosourea (Aranose), which was noted for its different safety profile compared to other nitrosoureas of its time. wikipedia.org
The consistent observation of their effectiveness, particularly against brain tumors due to their ability to cross the blood-brain barrier, solidified their place in oncology. taylorandfrancis.comnih.gov
Overview of this compound as an Antineoplastic Agent Class
Nitrosoureas are classified as alkylating agents, a cornerstone of chemotherapy. ontosight.ai Their primary mechanism of action involves the alkylation of DNA, which ultimately disrupts cancer cell replication and leads to cell death. ontosight.aincats.io What sets nitrosoureas apart is their high lipophilicity, or ability to dissolve in fats, which allows them to penetrate the blood-brain barrier, a significant hurdle for many other anticancer drugs. taylorandfrancis.compicmonic.com This property makes them particularly valuable in the treatment of brain malignancies like glioblastoma. taylorandfrancis.comnih.gov
The cytotoxic effects of nitrosoureas stem from their nonenzymatic decomposition in the body, which generates two reactive intermediates: a chloroethyl carbonium ion and an isocyanate. nih.govncats.io The chloroethyl carbonium ion is a powerful electrophile that alkylates nucleic acids, primarily the guanine (B1146940), cytidine, and adenine (B156593) bases of DNA. nih.gov This alkylation can lead to the formation of cross-links within a single DNA strand (intrastrand) or between the two strands (interstrand). nih.govpicmonic.com Interstrand cross-linking is considered a key factor in their cytotoxic activity as it prevents DNA replication and transcription. nih.govontosight.ai
Nitrosoureas are active against a broad spectrum of cancers beyond brain tumors, including lymphomas, melanomas, and various solid tumors. taylorandfrancis.comontosight.ai However, their use has been carefully considered due to their significant side effects. taylorandfrancis.com
Detailed Research Findings
Extensive research has elucidated the structure-activity relationships and mechanisms of action of various this compound compounds.
Key this compound Compounds and Their Properties
| Compound Name | Common Abbreviation | Year First Synthesized/Developed | Key Structural Feature | Primary Research Focus |
| Carmustine | BCNU | 1971 (in use) | Bifunctional chloroethyl groups nih.gov | Treatment of brain tumors, lymphomas, and multiple myeloma nih.gov |
| Lomustine (B1675051) | CCNU | 1966 | Chloroethyl and cyclohexyl groups nih.gov | Oral treatment for Hodgkin's disease and brain tumors nih.gov |
| Semustine (B1681729) | methyl-CCNU | N/A | Methylated cyclohexyl group nih.gov | Investigated for various cancers, noted for renal toxicity pharmacology2000.com |
| Fotemustine (B1673584) | N/A | N/A | Phosphoamino acid carrier | Used in some European countries for malignant glioma taylorandfrancis.com |
| Streptozocin | STZ | N/A | Naturally occurring; contains a this compound moiety taylorandfrancis.com | Treatment of pancreatic islet cell tumors nih.gov |
| Nimustine (B1678891) | ACNU | N/A | N/A | Treatment of glioblastoma taylorandfrancis.com |
| Ranimustine (B1678807) | MCNU | N/A | N/A | Investigated for neurotoxic effects in research nih.gov |
| Arabinopyranosyl-N-methyl-N-nitrosourea | Aranose | Late 1970s | Sugar (arabinopyranosyl) moiety wikipedia.org | Melanoma treatment wikipedia.org |
This table is for informational purposes and is not exhaustive.
Research has shown a direct correlation between the ability of a this compound compound to induce DNA-DNA cross-links and its effectiveness as an anticancer agent. tandfonline.com Studies using murine leukemias P388 and L1210 have been instrumental in screening and determining the anticancer activity of new this compound analogs. acs.org
Furthermore, investigations into the biochemical effects of nitrosoureas have revealed their ability to inhibit key enzymes involved in cellular metabolism and defense, such as thioredoxin reductase and glutathione (B108866) reductase. nih.gov This inhibition further contributes to their cytotoxic effects.
The development of nitrosoureas linked to carrier molecules like steroid hormones represents a targeted approach to chemotherapy. nih.gov By attaching the cytotoxic this compound group to a hormone, researchers aim to deliver the drug more selectively to tumor cells that have receptors for that hormone, potentially increasing efficacy while reducing systemic toxicity. nih.govtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTTZJOCZWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156337 | |
| Record name | Nitrosourea | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-20-3 | |
| Record name | Nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nitrosourea | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitrosourea | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W1V6314Y | |
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Molecular Mechanisms of Nitrosourea Bioactivity
Non-Enzymatic Decomposition Pathways of Nitrosoureas
Nitrosoureas undergo spontaneous chemical breakdown in aqueous environments, a process that does not require enzymatic catalysis. nih.govresearchgate.net The decomposition pathway is a critical determinant of their bioactivity, yielding electrophilic species capable of alkylating and carbamoylating cellular components. nih.govnih.gov The initial and rate-limiting step in this cascade is often the abstraction of the acidic proton on the N-3 nitrogen of the urea (B33335) structure. uomustansiriyah.edu.iq This event initiates a rearrangement that breaks the molecule into two primary reactive intermediates. uomustansiriyah.edu.iqncats.io
For the clinically significant class of 2-chloroethylnitrosoureas (CENUs), the initial decomposition yields a chloroethyldiazohydroxide intermediate. ncats.iotandfonline.com This occurs following the abstraction of the N-3 proton, which leads to the cleavage of the N-C bond, releasing an isocyanate. nih.govtandfonline.com The remaining fragment, 2-chloroethyldiazohydroxide, is a highly unstable and short-lived species. nih.govoup.com It is considered a key intermediate responsible for the alkylating activity of these compounds. nih.govtandfonline.com Research on fotemustine (B1673584), for instance, showed it rapidly decomposes to form a highly reactive diazohydroxide with a half-life of less than two minutes in aqueous solution. nih.gov
More generally, the decomposition of nitrosoureas, including both methyl- and ethylnitrosourea, produces diazohydroxide intermediates. nih.govnih.gov These compounds are formed through the breakdown of the parent this compound and are precursors to the ultimate alkylating species. uomustansiriyah.edu.iqnih.gov The diazohydroxide can be protonated, lose a water molecule, and form a diazo species, which then decomposes into a reactive carbocation. uomustansiriyah.edu.iq This pathway is a common feature for various N-nitroso compounds, which require non-metabolic transformation to become reactive. acs.org
The chloroethyldiazohydroxide intermediate generated from CENUs further decomposes to produce the highly electrophilic 2-chloroethyl carbonium ion. nih.govnih.govncats.io This carbocation is the ultimate agent responsible for the alkylation of DNA. taylorandfrancis.com Unlike nitrogen mustards, where an aziridinium (B1262131) ion is formed, the urea structure of nitrosoureas prevents this cyclization, favoring the formation of the carbonium ion intermediate. taylorandfrancis.com The generation of this potent electrophile is a hallmark of CENUs and is fundamental to their cytotoxic action. nih.govnih.gov Studies on the degradation of CCNU and methyl-CCNU confirmed this pathway by identifying 2-chloroethanol (B45725) as a major degradation product, which arises from the reaction of the 2-chloroethyl carbonium ion with water. nih.gov
Table 1: Key Reactive Intermediates from this compound Decomposition
| Parent Compound Class | Initial Decomposition Event | Reactive Intermediates | Primary Bioactivity |
|---|---|---|---|
| 2-Chloroethylnitrosoureas (CENUs) | Abstraction of N-3 proton | 2-Chloroethyldiazohydroxide, Isocyanate | Alkylation, Carbamoylation |
| General Nitrosoureas | Abstraction of N-3 proton | Diazohydroxide, Isocyanate | Alkylation, Carbamoylation |
Production of Isocyanate Intermediates
DNA Alkylation by Nitrosoureas
The primary mechanism of bioactivity for nitrosoureas is the alkylation of nucleic acids by their reactive decomposition products. ncats.iotandfonline.com The 2-chloroethyl carbonium ion, being a strong electrophile, readily attacks nucleophilic centers within the DNA structure. nih.govnih.gov This covalent modification of DNA disrupts its template function for replication and transcription, leading to cellular death. ncats.ioontosight.ai
A critical target for the 2-chloroethyl carbonium ion is the O6 position of guanine (B1146940) residues in DNA. nih.govnih.govresearchgate.net This initial monofunctional alkylation creates a O6-chloroethylguanine adduct. nih.govresearchgate.net This adduct is not stable; it can undergo a subsequent intramolecular cyclization. This involves the displacement of the chloride ion by the N1 of the same guanine base, forming a cyclic O6,N1-ethanoguanine intermediate. researchgate.net This rearranged intermediate is itself unstable and reacts with the N3 of the opposing cytosine base in the complementary DNA strand. researchgate.net This second reaction creates a highly cytotoxic guanine-cytosine interstrand cross-link (ICL). researchgate.netnih.gov The formation of these ICLs is considered a principal lesion responsible for the potent antitumor activity of chloroethylnitrosoureas. nih.govnih.gov
Table 2: Pathway of DNA Interstrand Cross-link Formation by CENUs
| Step | Reactants | Product | Significance |
|---|---|---|---|
| 1. Initial Alkylation | 2-Chloroethyl Carbonium Ion + DNA (Guanine) | O6-chloroethylguanine adduct | Initial DNA damage |
| 2. Intramolecular Rearrangement | O6-chloroethylguanine adduct | O6,N1-ethanoguanine intermediate | Prepares for cross-linking |
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation (if applicable) |
|---|---|
| This compound | - |
| Chloroethyldiazohydroxide | - |
| Diazohydroxide | - |
| Isocyanate | - |
| 2-Chloroethyl Carbonium Ion | - |
| Deoxyribonucleic Acid | DNA |
| Guanine | - |
| Cytosine | - |
| Lysine (B10760008) | - |
| 2-Chloroethylnitrosoureas | CENUs |
| Carmustine (B1668450) | BCNU |
| Lomustine (B1675051) | CCNU |
| Semustine (B1681729) | Methyl-CCNU |
| Fotemustine | - |
| 2-Chloroethanol | - |
| O6-chloroethylguanine | - |
Alkylation at Guanine N7 Position
One of the most frequent modifications induced by nitrosoureas is the alkylation of the N7 position of guanine. tandfonline.comresearchgate.net This site is a primary target for many alkylating agents due to its high nucleophilicity. For instance, treatment of DNA with chloroethylnitrosoureas (CENUs) like carmustine (BCNU) results in the formation of N7-chloroethylguanine adducts. researchgate.net While N7-alkylation is a common event, its direct contribution to the cytotoxic effects of nitrosoureas is considered less critical than other lesions, such as those at the O6 position. tandfonline.comresearchgate.net However, the formation of N7-alkylguanine can destabilize the glycosidic bond, leading to depurination and the creation of an apurinic (AP) site, which can result in single-strand breaks in the DNA backbone. tandfonline.com
Table 1: Major DNA Alkylation Adducts Formed by Select Nitrosoureas
| This compound Compound | Major DNA Adducts Formed |
|---|---|
| N-methyl-N-nitrosourea (MNU) | N7-MeG, N3-MeA, N3-MeG, O6-MeG |
| N-ethyl-N-nitrosourea (ENU) | N7-EtG, N3-EtA, N3-EtG, O6-EtG |
| Carmustine (BCNU) | N7-ClEtG, O6-ClEtG, N1,O6-EthenoG, G-C and G-G cross-links |
| Lomustine (CCNU) | N7-ClEtG, O6-ClEtG, N1,O6-EthenoG, G-C and G-G cross-links |
Data sourced from reference researchgate.net.
Alkylation of Adenine (B156593) and Cytidine
In addition to guanine, nitrosoureas also alkylate other DNA bases, including adenine and cytosine. The primary sites of alkylation on adenine are the N1, N3, and N7 positions, while the N3 position of cytosine is also a target. mdpi.comresearchgate.net Alkylation at these positions, particularly at the N3 of adenine (N3-methyladenine or N3-ethyladenine) and N3 of cytosine, can disrupt the Watson-Crick hydrogen bonding essential for maintaining the DNA double helix structure. mdpi.comnih.gov These lesions are considered cytotoxic and mutagenic if not repaired. acs.org For example, N-methyl-N-nitrosourea (MNU) is known to produce significant amounts of N3-methyladenine (N3-MeA). researchgate.net
Formation of DNA-DNA Cross-Links
A hallmark of the bioactivity of bifunctional nitrosoureas, such as carmustine (BCNU) and lomustine (CCNU), is their ability to form DNA-DNA cross-links. tandfonline.comtandfonline.com These lesions covalently link the two strands of the DNA helix (interstrand) or different bases on the same strand (intrastrand). oup.comchemeurope.com DNA cross-links are particularly cytotoxic because they physically prevent the separation of DNA strands, thereby blocking fundamental cellular processes like replication and transcription. oup.comresearchgate.net The capacity of a given this compound to induce DNA cross-links is strongly correlated with its antitumor effectiveness. tandfonline.comnih.gov
The formation of DNA interstrand cross-links (ICLs) by chloroethylnitrosoureas is a delayed, two-step process. nih.govnih.gov
Initial Alkylation: The first step involves the alkylation of the O6 position of a guanine residue by a chloroethyl group, forming an O6-chloroethylguanine monoadduct. nih.govuzh.ch
Cross-Link Formation: This initial adduct is a stable precursor that, over several hours, undergoes an intramolecular rearrangement. nih.govnih.gov The O6-chloroethylguanine cyclizes to form a reactive N1-O6-ethenoguanine intermediate. uzh.chresearchgate.netd-nb.info This intermediate then reacts with the N3 position of a cytosine residue on the opposite DNA strand. oup.comresearchgate.net This second reaction creates a stable and highly cytotoxic 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane cross-link. researchgate.netuzh.chaacrjournals.org
This specific N1-guanine-N3-cytosine ICL is considered the primary lesion responsible for the therapeutic efficacy of chloroethylnitrosoureas. researchgate.netresearchgate.netnih.gov Its formation is unique to this class of agents and is sterically favored within the DNA double helix. aacrjournals.org
While interstrand cross-links are the most studied and arguably most cytotoxic lesions, nitrosoureas can also induce intrastrand cross-links, which connect two bases on the same DNA strand. oup.comchemeurope.com For example, carmustine (BCNU) has been reported to form guanine-guanine (G-G) intrastrand cross-links. researchgate.net Although these lesions also represent significant DNA damage that can impede DNA polymerase activity, they are generally considered less lethal than interstrand cross-links. The detailed mechanisms and relative frequency of intrastrand versus interstrand cross-link formation by nitrosoureas are complex and can be influenced by DNA sequence context.
Interstrand Cross-Link Formation (e.g., N1-Guanine-N3-Cytosine)
Generation of Specific DNA Adducts (e.g., O6-Chloroethylguanine, N1-O6-Ethenoguanine)
The bioactivity of chloroethylnitrosoureas is critically dependent on the formation of specific DNA adducts that serve as intermediates in the cross-linking pathway.
O6-Chloroethylguanine: This is the key initial monoadduct formed by the reaction of the chloroethyl group from a this compound with the O6 position of guanine. tandfonline.comnih.govuzh.ch Its formation is the rate-limiting step for subsequent interstrand cross-linking. researchgate.net Cells can defend against this compound toxicity by repairing this lesion using the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT). tandfonline.comiiarjournals.org If not repaired, this adduct proceeds to the next step. iiarjournals.org
N1-O6-Ethenoguanine: O6-chloroethylguanine is unstable and undergoes a rapid intramolecular cyclization to form the N1-O6-ethenoguanine intermediate. uzh.chresearchgate.netd-nb.info This cyclic adduct is the direct precursor to the final interstrand cross-link. acs.orgd-nb.info The formation of this etheno-adduct rearranges the atoms in a way that facilitates the subsequent attack on the opposing cytosine base. uzh.ch
Table 2: Key DNA Adducts in this compound-Induced Cross-Linking
| Adduct | Role | Consequence if Unrepaired |
|---|---|---|
| O6-Chloroethylguanine | Initial monoadduct; precursor to ICLs | Rearranges to form N1-O6-ethenoguanine |
| N1-O6-Ethenoguanine | Reactive intermediate | Reacts with cytosine to form N1-G-N3-C interstrand cross-link |
Data sourced from references acs.orguzh.chresearchgate.netd-nb.info.
Induction of DNA Single-Strand Scissions and Apurinic Sites
This compound compounds are known to induce DNA single-strand breaks (SSBs) through various mechanisms. Following administration, these compounds can alkylate DNA bases, with a primary target being the N7 position of guanine. tandfonline.comnih.gov This alkylation can weaken the N-glycosyl bond, leading to the spontaneous loss of the alkylated base, a process known as depurination. tandfonline.comnih.govnih.gov This loss creates an apurinic/apyrimidinic (AP) site in the DNA strand. tandfonline.comnih.govaacrjournals.org These AP sites are themselves a form of DNA damage and can be converted into SSBs. nih.gov
Research has distinguished between two rates of DNA strand cleavage induced by chloroethylnitrosoureas (CENUs). A faster scission occurs at high pH due to the hydrolysis of alkali-labile phosphotriesters, while a much slower process results from the generation of apurinic sites. tandfonline.com Studies have shown that the carcinogen N-nitrosodimethylamine induces single-strand breaks in rat hepatocytes, and these breaks are repaired very slowly compared to those induced by other agents. osti.govaacrjournals.org Similarly, methylthis compound (MNU) has been shown to cause DNA single-strand breaks in embryonic tissue, with the persistence of these breaks being dose-dependent. oup.comnih.gov
The formation of AP sites is a critical intermediate step. These sites can be generated either spontaneously after base alkylation or enzymatically through the action of DNA glycosylases that recognize and remove the damaged base. nih.govaacrjournals.org The resulting AP sites are then typically processed by the base excision repair (BER) pathway. aacrjournals.org However, the sheer number of AP sites generated by nitrosoureas can potentially overwhelm the cell's repair capacity. nih.gov
Mechanisms of DNA Double-Strand Break Induction
While nitrosoureas primarily induce single-strand breaks, they can also lead to the formation of highly cytotoxic DNA double-strand breaks (DSBs). A key mechanism for DSB formation involves the processing of DNA interstrand cross-links (ICLs). ijbbb.orgnih.gov ICLs are covalent linkages between the two opposing strands of the DNA double helix, which prevent strand separation required for replication and transcription. ijbbb.orgnih.govoup.com
The formation of ICLs by chloroethylnitrosoureas often begins with the alkylation of the O6 position of guanine on one strand. researchgate.netresearchgate.net This initial adduct can then undergo an intramolecular rearrangement to form a cyclic intermediate, which subsequently reacts with the N3 position of cytosine on the complementary strand, creating an ICL. researchgate.netresearchgate.net Another described ICL involves the linkage between the N1 of guanine and the N3 of cytosine. nih.gov
The cellular repair of ICLs is a complex process that can involve multiple DNA repair pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR). nih.govresearchgate.net During the repair process, incisions are made on one strand on either side of the ICL, leading to the formation of a DSB as a repair intermediate. researchgate.netresearchgate.net If these DSBs are not properly repaired, they can lead to chromosomal aberrations and cell death. The phosphorylation of the histone variant H2AX to form γ-H2AX is a known biomarker for the presence of DSBs, and its detection has been associated with ICLs induced by the this compound ACNU. ijbbb.org
Protein Carbamoylation by Nitrosoureas
In addition to their DNA alkylating activity, nitrosoureas also exert significant biological effects through the carbamoylation of proteins. nih.gov This process involves the transfer of an isocyanate moiety, a reactive intermediate formed during the decomposition of nitrosoureas, to nucleophilic groups on proteins.
Carbamoylation of Lysine and Arginine Residues
The primary targets for carbamoylation by this compound-derived isocyanates are the amino groups of amino acid residues within proteins. core.ac.uk Specifically, the ε-amino group of lysine and the guanidinium (B1211019) group of arginine are susceptible to this modification. researchgate.netresearchgate.netcore.ac.uk Studies have shown that upon incubation with nitrosoureas, carbamoylation occurs on the α-amino groups of amino acids and the terminal amino groups of peptides and proteins, as well as the ε-amino groups of lysine residues. nih.govaacrjournals.org The reaction with terminal amino groups can happen as readily as, or even more readily than, with the lysine ε-amino groups, highlighting these as primary sites of carbamoylation. nih.govaacrjournals.org This covalent modification alters the structure and charge of the protein, which can lead to a loss or alteration of its function. aacrjournals.org
Inactivation of Cellular Proteins
The carbamoylation of proteins by nitrosoureas can lead to the inactivation of a wide range of cellular proteins, thereby disrupting various cellular processes. core.ac.uk The addition of the carbamoyl (B1232498) group can interfere with the protein's proper folding, its interaction with other molecules, or its enzymatic activity. researchgate.net For example, research has demonstrated that nitrosoureas can inhibit enzymes such as DNA polymerase. core.ac.uk Another specific example is the inhibition of A24 lyase, an enzyme involved in chromatin structure, through carbamoylation. This inhibition leads to an increase in the cellular content of protein A24. core.ac.uk The broad reactivity of isocyanates with amine, thiol, and hydroxyl groups means that a vast number of cellular proteins are potential targets for carbamoylation.
Modulation of DNA Repair Enzyme Activity
A critical consequence of protein carbamoylation by nitrosoureas is the inhibition of DNA repair enzymes. nih.govbasicmedicalkey.com This action potentiates the cytotoxic effects of the DNA alkylation caused by the same this compound molecule. By inactivating the very enzymes responsible for repairing DNA damage, nitrosoureas create a scenario where the induced DNA lesions are more likely to persist and lead to cell death. basicmedicalkey.comclockss.org
Role in Glutathione (B108866) Depletion
Nitrosoureas can also impact cellular redox balance through the depletion of glutathione (GSH), a major intracellular antioxidant. tandfonline.comnih.gov The isocyanate intermediates generated from this compound decomposition can react directly with the thiol group of GSH. capes.gov.br This reaction consumes GSH, leading to a reduction in the cellular pool of this vital antioxidant. researchgate.netplos.org
Cellular and Subcellular Responses to Nitrosourea Exposure
DNA Damage Response Pathway Activation
Exposure of cells to nitrosoureas leads to the formation of DNA adducts, which are recognized by the cell's DNA damage response (DDR) machinery. tandfonline.com This initiates a signaling cascade to coordinate DNA repair, cell cycle arrest, or apoptosis. tandfonline.com Key kinases in this response are ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which, upon sensing DNA damage, phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2. nih.govmdpi.com
Specifically, the bifunctional DNA alkylator 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been shown to activate the ATR-Chk1 pathway. nih.gov This activation is a result of the DNA interstrand cross-links formed by BCNU, which block DNA replication. nih.gov Studies in medulloblastoma cells treated with BCNU revealed phosphorylation of Chk1 at serine 345 and increased kinase activity. nih.gov Interestingly, the activation of the ATR-Chk1 pathway by BCNU was found to be independent of the mismatch repair (MMR) system. nih.gov
Similarly, N-nitroso-N-ethylurea (NEU) has been demonstrated to activate DNA damage surveillance pathways. In asynchronous HeLa cells, NEU treatment resulted in the phosphorylation of ATM and Chk2 within 10 minutes, followed by Chk1 phosphorylation after 20 minutes. researchgate.net The activation profile of these kinases can be dependent on the cell cycle phase, with Chk1 activation being most prominent in the S phase. researchgate.net
Cell Cycle Perturbations and Arrest (e.g., G0/G1 Phase)
A primary consequence of the activation of the DNA damage response is the arrest of the cell cycle. This provides the cell with time to repair the DNA damage before proceeding with replication or mitosis. Nitrosourea exposure can induce cell cycle arrest at various phases, including G0/G1, S, and G2/M.
For instance, treatment of HeLa cells with N-methyl-N-nitrosourea (MNU) led to a transient G2/M arrest 48 hours after treatment, which was followed by an increase in the sub-G1 fraction, indicative of apoptosis. iiarjournals.orgresearchgate.net At higher concentrations, a prolonged G2/M arrest was observed. iiarjournals.orgresearchgate.net This G2/M arrest is often a consequence of the recognition of DNA damage, particularly O6-methylguanine (O6-meG) adducts, by the MMR system, leading to futile repair cycles and DNA double-strand breaks. iiarjournals.org
While G2/M arrest is a common response, some studies have also pointed to arrest in the G0/G1 phase. nih.govbiomolther.orgjcancer.orgfrontiersin.org The activation of the ATM/ATR signaling cascade can lead to the activation of p53, a key tumor suppressor protein, which in turn can induce cell cycle arrest, preferentially at the G1/S checkpoint. mdpi.com The specific phase of cell cycle arrest can depend on the specific this compound compound, the cell type, and the extent of DNA damage.
Table 1: Effects of Nitrosoureas on Cell Cycle Progression
| This compound Compound | Cell Line | Observed Effect | Reference |
| N-methyl-N-nitrosourea (MNU) | HeLa Tet-On | Transient G2/M arrest at 48h, followed by apoptosis. iiarjournals.orgresearchgate.net | iiarjournals.org |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Medulloblastoma | Accumulation of cells in the S phase. nih.gov | nih.gov |
| N-nitroso-N-ethylurea (NEU) | HeLa | Cell cycle phase-dependent activation of DDR pathways. researchgate.net | researchgate.net |
Induction of Programmed Cell Death (Apoptosis)
When DNA damage is too extensive to be repaired, the cell can initiate programmed cell death, or apoptosis, to eliminate itself and prevent the propagation of mutations. Nitrosoureas are potent inducers of apoptosis.
The apoptotic process induced by nitrosoureas often involves the activation of caspases, a family of proteases that execute the apoptotic program. In a study on N-methyl-N-nitrosourea (MNU)-induced photoreceptor degeneration, a significant upregulation of activated caspases 3, 9, and 12 was observed. core.ac.uknih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis and has been observed in HeLa cells treated with MNU. researchgate.net
The induction of apoptosis by nitrosoureas can be mediated by both p53-dependent and independent pathways. jle.com The formation of O6-meG adducts by SN1-type methylating agents like MNU is a major trigger for apoptosis. iiarjournals.org The futile cycles of mismatch repair in response to these adducts can lead to DNA double-strand breaks, which are potent activators of apoptotic signaling. iiarjournals.org Furthermore, endoplasmic reticulum (ER) stress has been identified as an alternative pathway involved in MNU-induced apoptosis, with the upregulation of key players like CHOP and GRP78. core.ac.uknih.gov
Cellular Senescence Induction
Cellular senescence is a state of irreversible cell growth arrest that can be triggered by various stressors, including DNA damage. nih.govpnas.org It serves as a barrier to tumorigenesis. pnas.org Exposure to DNA damaging agents, including some compounds that share mechanisms with nitrosoureas, can induce a senescent phenotype. pnas.org
The persistent activation of the DNA damage response (DDR) is a key driver of cellular senescence. nih.gov While direct and extensive research specifically on this compound-induced senescence is an emerging field, the known ability of these compounds to cause significant and persistent DNA damage suggests a strong potential for inducing senescence. nih.govnih.gov Rat gliosarcoma cell lines, which are induced by nitrosoureas, are used in in vitro senescence assays, indicating a link between this compound exposure and this cellular state. creative-biolabs.com The development of a senescence-associated secretory phenotype (SASP), characterized by the expression of inflammatory cytokines, is a hallmark of senescent cells and is linked to the DNA damage response. pnas.org
Impact on DNA Replication and Transcription Processes
Nitrosoureas exert a profound impact on the fundamental cellular processes of DNA replication and transcription. By alkylating DNA bases, they create lesions that act as physical barriers to the polymerases responsible for these processes. researchgate.net
The formation of interstrand cross-links (ICLs) by chloroethylating nitrosoureas like lomustine (B1675051) (CCNU) and carmustine (B1668450) (BCNU) is particularly detrimental. researchgate.net These ICLs covalently link the two strands of the DNA double helix, preventing their separation, which is essential for both replication and transcription. researchgate.net This blockage of DNA replication and transcription ultimately inhibits cell growth and can trigger cell death. researchgate.net
Studies using DNA fiber analysis have shown that treatment with CCNU can affect DNA replication. researchgate.net The collision of replication forks with the transcription machinery can lead to replication stress and the formation of DNA double-strand breaks. frontiersin.org The presence of this compound-induced adducts on the DNA template can exacerbate these conflicts, leading to stalled replication forks and genomic instability. researchgate.netfrontiersin.org
Mitochondrial Dysfunction and this compound-Induced Damage
Mitochondria, the powerhouses of the cell, are also significant targets of this compound-induced damage. Mitochondrial DNA (mtDNA) is particularly susceptible to damage from various agents, including alkylating compounds. nih.govacs.org
Mitochondrial DNA Adduction and Integrity
Several this compound compounds, including diethylnitrosamine (DEN), dimethylnitrosamine (DMN), and N-methyl-N-nitrosourea (MNU), have been shown to cause significant damage to mtDNA. nih.gov In fact, early studies using radiolabeled MNU demonstrated that mtDNA is preferentially targeted by alkylating agents compared to nuclear DNA (nDNA). nih.gov The ratio of mtDNA to nDNA lesions can be several-fold higher for alkylating agents. acs.org This increased susceptibility of mtDNA is attributed to several factors, including the lack of protective histone proteins, the proximity to reactive oxygen species generated during oxidative phosphorylation, and the absence of certain DNA repair pathways like nucleotide excision repair in mitochondria. nih.govoup.com
Exposure of mice to N-ethyl-N-nitrosourea (ENU) resulted in significant mtDNA adduct formation in both bone marrow and liver. nih.gov However, interestingly, this did not lead to an increase in mtDNA point mutations or deletions, suggesting the presence of robust mitochondrial damage response mechanisms that can repress the conversion of damage into mutations. oup.comcanada.ca Despite this resistance to mutation, the initial damage to mtDNA can still contribute to mitochondrial dysfunction. nih.gov It is important to note that some nitrosoureas can also react with components of the cell membrane, such as phosphatidylethanolamine, which could indirectly affect mitochondrial function. nih.gov
Effects on Mitochondrial Respiration
This compound compounds exert significant and often detrimental effects on mitochondrial respiration, a fundamental process for cellular energy production. The mitochondrion, a key organelle, is a primary target for the cytotoxic action of several this compound derivatives. researchgate.netmdpi.com Exposure to these compounds can lead to a cascade of events that impair the electron transport chain (ETC), reduce ATP synthesis, and increase oxidative stress.
One of the well-documented effects is the inhibition of various mitochondrial respiratory enzyme complexes. Studies on streptozotocin (B1681764), a naturally occurring this compound, have shown that it can inhibit the activities of multiple respiratory enzymes, leading to a decrease in ATP production. nih.gov Specifically, research on human hepatoma HepG2 cells demonstrated that streptozotocin treatment leads to a significant inhibition of Complex I and a marked inhibition of Complex IV (cytochrome c oxidase) of the electron transport chain. researchgate.netmdpi.com Similarly, in diabetic rats induced by streptozotocin, the activities of Complex III (ubiquinol: cytochrome c oxidoreductase) and Complex IV were significantly decreased. nih.govmdpi.com This impairment of the ETC disrupts the flow of electrons, which is crucial for generating the proton gradient necessary for ATP synthesis.
Furthermore, nitrosoureas can indirectly affect mitochondrial respiration by inducing oxidative stress. Carmustine, for instance, is known to inhibit glutathione (B108866) reductase, an essential antioxidant enzyme that maintains the pool of reduced glutathione (GSH). nih.govdrugbank.com Inhibition of this enzyme compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to increased oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA). pharmacophorejournal.com Increased ROS levels can also inhibit ROS-sensitive enzymes within the mitochondria, such as aconitase, further disrupting mitochondrial metabolism and function. researchgate.netmdpi.commdpi.com The accumulation of oxidative damage and the direct inhibition of respiratory complexes culminate in mitochondrial dysfunction, characterized by reduced basal and maximal respiration capacity, compromised ATP production, and an increase in proton leak. nih.govoup.com
The table below summarizes research findings on the impact of specific nitrosoureas on mitochondrial respiratory parameters.
| This compound Compound | Cell/System Studied | Key Findings on Mitochondrial Respiration |
| Streptozotocin | Human Hepatoma HepG2 Cells | Significant inhibition of Complex I and Complex IV activity; Decreased ATP levels. researchgate.netmdpi.com |
| Streptozotocin | Rin-5F Pancreatic β-Cells | Inhibition of respiratory enzyme activities; Inhibition of ATP synthesis. nih.gov |
| Streptozotocin | Diabetic Rats | Decreased activity of Complex III and Complex IV. nih.govmdpi.com |
| Carmustine | Brain Mitochondria | Inhibition of glutathione reductase, decreasing H2O2 consumption by 25%. nih.gov |
| Carmustine | Glioma Stem Cells | In combination with a glycolytic inhibitor, led to rapid depletion of cellular ATP. cancerindex.org |
| Lomustine | U87-MG Cancer Cells | Induces apoptotic and necrotic cell death due to mitochondrial dysfunction. pharmacophorejournal.com |
Role of Mitonuclear Protein Imbalance
The mitochondrial genome is particularly vulnerable to damage from alkylating agents like nitrosoureas. nih.gov Studies have shown that after exposure to methyl-N-nitrosourea, the incorporation of the alkylating agent into mitochondrial DNA was significantly higher than into nuclear DNA. frontiersin.org This preferential damage to mtDNA can inhibit its replication and transcription, leading to a reduced supply of essential protein subunits for the electron transport chain that are encoded by the mitochondrial genome. frontiersin.orgfrontiersin.orgxiahepublishing.com
When the synthesis of mtDNA-encoded proteins is inhibited, but the synthesis and import of nuclear-encoded mitochondrial proteins continue, a stoichiometric imbalance is created. frontiersin.org This phenomenon, known as mitonuclear protein imbalance, prevents the proper assembly and function of the respiratory chain complexes. mdpi.com The consequences of this imbalance include reduced cellular respiration and altered mitochondrial dynamics. frontiersin.org This disruption of mitochondrial proteostasis can trigger a stress response known as the mitochondrial unfolded protein response (UPRmt), a signaling pathway from the mitochondria to the nucleus aimed at restoring protein homeostasis. mdpi.comsciety.orgptglab.com
Mechanisms of Cellular Resistance to Nitrosoureas
DNA Repair Mechanisms in Nitrosourea Resistance
The ability of cancer cells to withstand this compound treatment is largely dependent on their capacity to repair the specific types of DNA damage induced by these agents. Several distinct DNA repair pathways are implicated in this process, each with a specialized function.
O6-Alkylguanine-DNA Alkyltransferase (MGMT) Activity and Expression
The most prominent mechanism of resistance to nitrosoureas is mediated by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). spandidos-publications.comnih.gov MGMT directly reverses the primary cytotoxic lesion induced by nitrosoureas by transferring the alkyl group from the O6 position of guanine (B1146940) to one of its own cysteine residues. mdpi.comoup.com This action prevents the formation of interstrand cross-links, thereby neutralizing the drug's therapeutic effect. oup.com
The level of MGMT activity within a tumor cell is a critical determinant of its sensitivity to nitrosoureas. spandidos-publications.com High levels of MGMT expression are strongly correlated with resistance, while low or absent expression renders cells more susceptible to the cytotoxic effects of these drugs. nih.govmdpi.com The expression of the MGMT gene is primarily regulated by epigenetic mechanisms, particularly the methylation of its promoter region. researchgate.net Hypermethylation of the MGMT promoter leads to gene silencing and a lack of MGMT protein, which is associated with a better response to alkylating agents in some cancers. nih.govelsevier.es Conversely, tumors with an unmethylated MGMT promoter and high MGMT expression are often resistant to this compound therapy. mdpi.com
While promoter methylation is the primary regulator of MGMT expression, mutations within the MGMT gene itself can also influence this compound resistance. Certain mutations have been identified that can alter the protein's function and its susceptibility to inhibitors. For instance, the G156A mutation in the MGMT gene has been shown to confer resistance to O6-benzylguanine, an inhibitor of MGMT that is sometimes used in combination with nitrosoureas to overcome resistance. nih.govaacrjournals.org Similarly, the P140K mutation also results in a high degree of resistance to O6-benzylguanine. aacrjournals.org These mutations allow the MGMT protein to remain active and repair DNA damage even in the presence of the inhibitor, thereby maintaining the resistant phenotype. nih.gov
| Mutation | Functional Alteration | Impact on this compound Resistance | Reference |
|---|---|---|---|
| G156A | Confers resistance to O6-benzylguanine inactivation. | Maintains MGMT activity in the presence of inhibitors, leading to continued resistance. | nih.govaacrjournals.org |
| P140K | Confers high resistance to O6-benzylguanine by altering the inhibitor's binding pocket. | Allows MGMT to repair this compound-induced DNA damage despite the presence of O6-benzylguanine. | aacrjournals.org |
| G156C | Results from a G-to-T transversion at codon 156, leading to decreased sensitivity to O6-benzylguanine. | Contributes to resistance to combination therapy of BCNU and O6-benzylguanine. | aacrjournals.org |
Mismatch Repair (MMR) Pathway Involvement
The Mismatch Repair (MMR) system plays a complex and somewhat paradoxical role in the cellular response to nitrosoureas. While a functional MMR system is essential for correcting DNA replication errors, its interaction with this compound-induced damage can influence cell fate. In some contexts, MMR-deficient cells have been shown to be more tolerant to certain methylating agents like N-methyl-N-nitrosourea (MNU). oup.comaacrjournals.org This is because the MMR system can recognize the O6-methylguanine adducts and, in a futile attempt to repair them, can trigger cell death pathways. oup.com
However, in the case of cross-linking nitrosoureas like CCNU, a deficient MMR system can lead to hypersensitivity. nih.gov This suggests that the MMR pathway may be involved in the repair of interstrand cross-links, the ultimate cytotoxic lesion induced by these agents. nih.govresearchgate.net The loss of MMR function can, therefore, impair the cell's ability to repair these critical lesions, leading to increased cell death. The exact role of MMR in this compound resistance is still being elucidated and appears to be dependent on the specific this compound agent and the cellular context. nih.gov
DNA Double-Strand Break Repair Systems
DNA double-strand breaks (DSBs) are among the most lethal forms of DNA damage and can be a consequence of stalled replication forks caused by this compound-induced lesions. smw.chfrontiersin.org Cells possess two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). smw.chnih.gov The HR pathway, which is primarily active in the S and G2 phases of the cell cycle, uses a sister chromatid as a template for error-free repair and is crucial for resistance to agents that cause interstrand cross-links. smw.chmdpi.com Enhanced HR capacity can therefore contribute to this compound resistance. mdpi.com
The NHEJ pathway, which is active throughout the cell cycle, directly ligates the broken DNA ends. smw.ch While more error-prone than HR, it is also a critical component of the DNA damage response. The efficiency of these DSB repair systems can significantly impact a cell's ability to survive this compound treatment.
| Repair Pathway | Mechanism | Role in this compound Resistance | Reference |
|---|---|---|---|
| Homologous Recombination (HR) | Uses a sister chromatid as a template for error-free repair of DSBs. Active in S/G2 phases. | Key in repairing interstrand cross-links, a critical cytotoxic lesion from nitrosoureas. Enhanced HR leads to resistance. | smw.chmdpi.com |
| Non-Homologous End Joining (NHEJ) | Directly ligates broken DNA ends. Active throughout the cell cycle. | Contributes to the overall capacity to repair DSBs induced by nitrosoureas. | smw.chnih.gov |
Translesion DNA Polymerases (e.g., POLH, Rev3L)
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block replication. researchgate.netfrontiersin.org This process is carried out by specialized, low-fidelity DNA polymerases. While this allows for the completion of DNA replication, it is often an error-prone process that can lead to mutations.
Several TLS polymerases have been implicated in this compound resistance. For instance, polymerase eta (POLH) has been shown to be involved in the tolerance of DNA damage induced by nitrosoureas. researchgate.netmdpi.com Upregulation of POLH is associated with resistance in glioma cells. mdpi.com Another key TLS polymerase is Rev3L, the catalytic subunit of polymerase zeta (Pol ζ). researchgate.net Silencing of REV3L has been shown to increase the sensitivity of cells to nitrosoureas, indicating its role in conferring resistance. mdpi.comresearchgate.net
Base Excision Repair Contribution
The Base Excision Repair (BER) pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. whiterose.ac.ukfrontiersin.org While MGMT is the primary defense against O6-alkylguanine adducts, nitrosoureas also produce other lesions, such as N3-methyladenine and N7-methylguanine, which are substrates for the BER pathway. frontiersin.orgaacrjournals.org The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then further processed by other enzymes in the pathway.
Interstrand Cross-Link Repair Mechanisms
A primary mechanism of action for many nitrosoureas, such as the 1-(2-chloroethyl)-1-nitrosoureas, involves the formation of DNA interstrand cross-links (ICLs). nih.gov These highly toxic lesions covalently link the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription. researchgate.net The formation of these ICLs is a two-step process: an initial alkylation of a guanine base is followed by a slower, secondary reaction that forms the cross-link. nih.gov
The ability of a cell to repair these ICLs is a critical determinant of its sensitivity to nitrosoureas. Eukaryotic cells have evolved sophisticated and multi-step repair pathways to resolve these lesions, often involving a combination of nucleotide excision repair (NER) and homologous recombination repair (HRR). oup.com The delay between the initial DNA adduct formation and the subsequent cross-linking provides a window of opportunity for cellular repair machinery to intervene and remove the initial monoadduct, thereby preventing the formation of the lethal ICL. nih.gov
Research has demonstrated a direct correlation between the efficiency of ICL repair and the level of resistance to nitrosoureas. For instance, studies on human colon tumor cell lines with varying degrees of resistance to chlorozotocin (B1668840), a glucose-linked chloroethylthis compound, revealed that the most resistant cell line exhibited the lowest peak level of ICLs and the most rapid repair of these lesions. nih.gov This suggests that enhanced DNA repair capacity is a significant mechanism of this compound resistance. nih.gov The repair process itself is complex and involves the coordinated action of multiple proteins. Deficiencies in components of these repair pathways, such as those seen in certain genetic disorders, can lead to hypersensitivity to cross-linking agents.
Glutathione-Mediated Detoxification and Resistance
Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a key player in cellular detoxification and the maintenance of redox homeostasis. nih.gov It can directly inactivate nitrosoureas and their reactive intermediates, representing a major pathway of non-protein thiol-based detoxification.
Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, including the reactive species generated by nitrosoureas. aacrjournals.org This conjugation reaction renders the compounds more water-soluble and facilitates their elimination from the cell. tandfonline.com
Elevated expression of certain GST isoforms has been linked to this compound resistance. For example, in a study of human malignant astrocytoma cell lines with varying resistance to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a significant correlation was found between increased BCNU resistance and higher bulk GST activity. nih.gov Specifically, the expression of the acidic form, GST-pi, was strongly correlated with the degree of resistance. nih.gov Polymorphisms in GST genes can also influence an individual's response to this compound-based chemotherapy. aacrjournals.org However, the role of GSTs in this compound resistance can be complex and may vary depending on the specific cell type and the particular GST isozymes involved. Some studies in glioma cell lines have not found a clear correlation between GST levels and resistance, and in some cases, higher GST-pi levels were associated with increased sensitivity to other chemotherapeutic agents. nih.gov
Gamma-glutamyltransferase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of extracellular glutathione. nih.gov It breaks down extracellular GSH, allowing the cell to take up its constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular GSH synthesis. nih.gov
Increased GGT activity can contribute to this compound resistance by enhancing the cell's capacity to synthesize and replenish intracellular GSH stores. nih.gov This is particularly important under conditions of oxidative stress induced by chemotherapy. Tumors expressing high levels of GGT can maintain elevated intracellular GSH levels, thereby enhancing their ability to detoxify nitrosoureas. nih.gov Studies have shown that GGT expression is often elevated in various cancers and is correlated with drug resistance. nih.govtandfonline.com For instance, in rats treated with the carcinogen N-methyl-N-nitrosourea (MNU), GGT-positive cells were frequently observed in resulting tumors. nih.gov
Glutathione reductase (GR) is a critical enzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). It catalyzes the reduction of GSSG back to GSH, a process essential for the antioxidant and detoxification functions of glutathione.
Certain nitrosoureas, particularly those with carbamoylating activity, can directly inhibit glutathione reductase. nih.govaacrjournals.org This inhibition disrupts the glutathione redox cycle, leading to a depletion of the cellular pool of reduced GSH. nih.gov For example, N,N'-bis(trans-4-hydroxycyclohexyl)-N'-nitrosourea (BCyNU) has been shown to cause a dose-dependent inhibition of GR, leading to a decrease in cellular glutathione levels. nih.govaacrjournals.org Similarly, carmustine (B1668450) (BCNU) is known to bind to and modify glutathione reductase, inhibiting its activity. This inhibition of GR can sensitize cells to the cytotoxic effects of the this compound itself or to other treatments like radiation, as it compromises the cell's ability to manage oxidative stress. nih.gov The nitrosoureas carmustine, lomustine (B1675051), and fotemustine (B1673584) are known to irreversibly deactivate not only glutathione reductase but also thioredoxin reductase by alkylating their active sites. mdpi.com
Gamma-Glutamyltransferase (GGT) Activity
Cellular Transport Mechanisms and Efflux Pumps
The intracellular concentration of a drug is a key determinant of its cytotoxic efficacy. Cells can develop resistance by actively pumping drugs out of the cell, thereby reducing their accumulation at the target site. This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters.
One such transporter, the multidrug resistance protein 1 (MRP1), has been implicated in resistance to various anticancer drugs. MRP1 functions as a glutathione conjugate export pump, transporting drug-GSH conjugates out of the cell. tandfonline.com This provides a direct link between the glutathione detoxification pathway and cellular efflux mechanisms. The inhibition of glutathione synthesis or the glutathione redox cycle has been shown to inhibit MRP1-mediated drug transport. nih.gov For example, the carbamoylating this compound BCNU, by inhibiting glutathione reductase and depleting GSH, can indirectly inhibit the function of MRP1, leading to increased intracellular drug accumulation. nih.gov Therefore, the interplay between GSH metabolism and efflux pump activity represents a significant axis of resistance to nitrosoureas and other chemotherapeutic agents.
Adaptive Cellular Homeostasis and Stress Responses
Exposure to cytotoxic agents like nitrosoureas triggers a variety of cellular stress responses aimed at promoting survival. These adaptive mechanisms can contribute to the development of drug resistance. The induction of oxidative stress is a common consequence of treatment with many chemotherapeutic agents, including nitrosoureas.
Cells respond to oxidative stress by upregulating antioxidant defense systems. As discussed, the glutathione system is a central component of this response. Elevated levels of GGT can be considered an adaptive response, providing cells with the necessary building blocks to maintain high levels of intracellular GSH. nih.gov The induction of GGT is observed in tumors with elevated GSH levels and provides a selective advantage during treatment with pro-oxidant therapies. nih.gov
Furthermore, the inhibition of enzymes like glutathione reductase by carbamoylating nitrosoureas can lead to significant cellular stress, including morphological and cytogenetic changes. aacrjournals.org Cells that can adapt to and survive this stress may exhibit a more resistant phenotype. These adaptive responses are complex and can involve alterations in cell cycle regulation, apoptosis pathways, and the expression of various stress-related proteins.
Characterization of this compound Resistance in Specific Cancer Cell Lines (e.g., Glioma, Medulloblastoma)
The development of resistance to this compound-based chemotherapy is a significant hurdle in the treatment of brain tumors such as glioma and medulloblastoma. Laboratory studies using specific cancer cell lines have been instrumental in elucidating the molecular mechanisms that underpin this resistance. By generating and characterizing this compound-resistant sublines from parental sensitive cell lines, researchers have identified key players and pathways contributing to the chemoresistant phenotype.
A primary mechanism of resistance to nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) is the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgnih.govuzh.chnih.gov This "suicide" enzyme repairs the cytotoxic O6-chloroethylguanine adducts formed by nitrosoureas, thereby preventing the formation of lethal DNA interstrand cross-links. aacrjournals.orgbarrowneuro.org A strong correlation exists between elevated AGT/MGMT activity and BCNU resistance in brain tumor cell lines. aacrjournals.orgspandidos-publications.com In about 20% of glioblastomas, the MGMT gene is epigenetically silenced via promoter methylation, leading to a lack of enzyme activity and increased sensitivity to these drugs. mdpi.com However, many tumors with low MGMT levels can still exhibit resistance, indicating that other mechanisms are also at play. uzh.chnih.gov
To investigate these mechanisms, researchers have developed resistant cell lines through continuous exposure to escalating concentrations of BCNU. aacrjournals.orgmdpi.com Studies on these resistant lines have provided detailed insights into the molecular adaptations that allow cancer cells to survive this compound treatment.
Glioma Cell Lines:
In glioma cell lines, resistance to nitrosoureas is multifactorial. nih.gov While MGMT is a key determinant, other pathways contribute significantly. uzh.chnih.gov For instance, in rat glioma C6 cells made resistant to BCNU, proteomic analyses have identified the downregulation of integrin β3 (ITGB3) and the upregulation of lipocalin 2 (LCN2) as being associated with the resistant phenotype. scienceopen.com Furthermore, deficiencies in the DNA mismatch repair (MMR) system can lead to tolerance of the DNA damage induced by nitrosoureas. uzh.ch The apoptotic machinery also plays a role; for example, glioblastoma cells that overexpress the anti-apoptotic protein Bcl-2 are less sensitive to BCNU. aacrjournals.org Similarly, resistance to apoptosis in BCNU-resistant glioma cells has been linked to changes in the nuclear localization of the pro-apoptotic Bax protein. aacrjournals.org Translesion synthesis (TLS) polymerases, such as POLH and Rev3L, have also been identified as contributors to this compound resistance in glioma cells. mdpi.com
Medulloblastoma Cell Lines:
Extensive research has been conducted on medulloblastoma cell lines to understand this compound resistance. In the D-341 MED medulloblastoma cell line, a BCNU-resistant subline, D-341 MED (BR), was found to have double the AGT activity of the parental line. aacrjournals.orgnih.gov This clearly demonstrates the importance of AGT in acquired resistance. aacrjournals.orgnih.gov
Further complexity arises when AGT is inhibited. The compound O6-benzylguanine (O6-BG) is an inhibitor of AGT that can sensitize resistant cells to BCNU. nih.govnih.gov However, cells can develop resistance to the BCNU and O6-BG combination. In the D-341 MED cell line, a subline resistant to this combination, D-341 MED (OBR), was established. aacrjournals.orgnih.gov Interestingly, these cells had no detectable AGT activity, suggesting an AGT-independent resistance mechanism. aacrjournals.orgnih.gov Microarray analysis of these cells revealed an upregulation of several metallothionein (B12644479) genes and a downregulation of pro-apoptotic genes. aacrjournals.orgnih.gov Metallothioneins may contribute to resistance by sequestering the active components of BCNU. researchgate.net
Another medulloblastoma cell line, D-283 Med, also demonstrated that resistance is complex. A subline resistant to 4-hydroperoxycyclophosphamide, D-283 Med (4-HCR), showed cross-resistance to BCNU and had significantly higher AGT levels (466 fmol/mg protein) compared to the parental line (76 fmol/mg protein). nih.gov Depleting AGT with O6-BG only partially restored sensitivity to BCNU, again pointing to the existence of multiple resistance mechanisms. nih.gov
A critical finding in cells resistant to the BCNU/O6-BG combination is the emergence of mutations in the AGT gene itself. researchgate.net For example, the TE-671 rhabdomyosarcoma cell line (often studied alongside medulloblastoma) developed a G156C mutation in the AGT gene, rendering the enzyme resistant to inactivation by O6-BG. aacrjournals.orgnih.gov Similar mutations, such as Y114F and K165T, have been identified in O6-BG/BCNU-resistant medulloblastoma cell lines like Daoy and D341 MED, respectively. researchgate.net This clonal selection of mutant AGT represents a significant clinical challenge. researchgate.net
The following tables summarize key findings from the characterization of this compound resistance in specific glioma and medulloblastoma cell lines.
Table 1: Characterization of BCNU Resistance in Medulloblastoma Cell Lines
| Cell Line | Parental/Resistant | Key Resistance Mechanism(s) | Research Findings |
|---|---|---|---|
| D-341 MED | Parental | - | Baseline AGT activity. |
| BCNU-Resistant (BR) | Increased AGT Activity | AGT activity was twice that of the parental cells. aacrjournals.orgnih.gov | |
| BCNU + O6-BG-Resistant (OBR) | AGT-Independent Mechanisms | No AGT activity detected. aacrjournals.orgnih.gov Increased expression of metallothionein genes. aacrjournals.orgnih.gov Down-regulation of pro-apoptotic genes. aacrjournals.orgnih.gov Fewer DNA interstrand cross-links formed. aacrjournals.orgnih.gov | |
| D-283 MED | Parental | - | AGT levels of 76 fmol/mg protein. nih.gov |
| 4-HCR (BCNU Cross-Resistant) | Increased AGT Activity & Other Mechanisms | AGT levels of 466 fmol/mg protein. nih.gov Partial restoration of BCNU sensitivity with O6-BG. nih.gov |
| Daoy | BCNU + O6-BG-Resistant (OBR) | Mutant AGT | Expressed a Y114F AGT mutation, conferring resistance to O6-BG. researchgate.net |
Table 2: Summary of AGT/MGMT-Related Resistance Mechanisms
| Resistance Mechanism | Description | Cancer Cell Line Examples |
|---|---|---|
| Increased AGT/MGMT Expression | Higher levels of the DNA repair enzyme remove this compound-induced lesions from DNA. | D-341 MED (BR) aacrjournals.orgnih.gov, D-283 Med (4-HCR) nih.gov |
| AGT/MGMT Gene Mutations | Mutations in the AGT gene prevent its inactivation by inhibitors like O6-benzylguanine, allowing continued DNA repair. | TE-671 (OBR) - G156C mutation aacrjournals.orgnih.gov, Daoy (OBR) - Y114F mutation researchgate.net, D341 MED (OBR) - K165T mutation researchgate.net |
| Epigenetic Silencing (Sensitivity) | Methylation of the MGMT gene promoter silences the gene, leading to low or no enzyme expression and increased sensitivity to nitrosoureas. | Observed in a subset of clinical glioma cases. uzh.chmdpi.com |
Table 3: AGT/MGMT-Independent Resistance Mechanisms
| Resistance Mechanism | Description | Cancer Cell Line Examples |
|---|---|---|
| Altered Apoptosis | Changes in the expression or localization of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) prevent cancer cells from undergoing programmed cell death following drug-induced damage. | Glioma cells aacrjournals.org, D-341 MED (OBR) aacrjournals.orgnih.gov |
| Increased Drug Sequestration | Upregulation of proteins like metallothioneins may trap the active components of nitrosoureas, preventing them from reaching their DNA target. | D-341 MED (OBR) aacrjournals.orgresearchgate.net |
| Altered DNA Repair Pathways | Deficiencies in mismatch repair (MMR) or upregulation of translesion synthesis (TLS) polymerases can allow cells to tolerate or bypass DNA damage. | Glioma cells uzh.chmdpi.com |
| Changes in Protein Expression | Altered levels of proteins involved in cell survival and adhesion, such as Lipocalin 2 (upregulated) and Integrin β3 (downregulated). | C6 Glioma cells scienceopen.com |
Toxicological Profiles and Pathophysiological Mechanisms of Nitrosourea Induced Injury
Mechanisms of Myelosuppression and Hematological Toxicity
Nitrosoureas are a class of alkylating agents that can cause significant toxicity to the hematopoietic system, a condition known as myelosuppression. nih.govpicmonic.com This is often the dose-limiting factor in their clinical use. taylorandfrancis.com The myelosuppression induced by nitrosoureas is characteristically delayed and can be cumulative with repeated administration. nih.govnih.gov
The primary mechanism behind this toxicity lies in the ability of nitrosoureas to alkylate and cross-link DNA, which disrupts cellular processes and can lead to cell death. picmonic.commdsearchlight.com Hematopoietic stem and progenitor cells, which are rapidly dividing, are particularly vulnerable to the cytotoxic effects of these agents. picmonic.comiiarjournals.org Specifically, nitrosoureas like N-ethyl-N-nitrosourea (ENU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) have been shown to damage bone marrow cells by alkylating nucleobases in DNA. medchemexpress.comresearchgate.net This leads to the formation of DNA adducts within both early and late hematopoietic stem and progenitor cells, causing bone marrow suppression. researchgate.net
Research indicates that nitrosoureas can significantly reduce the number of primitive hematopoietic progenitor cells. aacrjournals.org For instance, BCNU has been demonstrated to markedly diminish the number of high proliferative potential colony-forming cells (HPP-CFC), which are considered an in vitro equivalent of reconstituting stem cells. aacrjournals.org Studies on the human granulopoietic system have shown that the toxicity of BCNU and 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) is most pronounced at the level of colony-forming units of the granulopoietic system (G-CFUc). nih.gov The compartments of these colony-forming units in the bone marrow and peripheral blood remain reduced even after the peripheral blood granulocyte count has recovered, which may explain the cumulative hematopoietic toxicity observed with repeated nitrosourea administration. nih.gov
The bone marrow has a relatively weak DNA repair mechanism due to low levels of enzymes like O6-methylguanine-DNA methyltransferase (MGMT) and poly [ADP-ribose] polymerase (PARP). researchgate.netjhoponline.com This deficiency hinders the removal of DNA adducts formed by nitrosoureas, contributing to genetic abnormalities and the suppression of bone marrow function. researchgate.net The cytotoxic effects of O6-alkylating agents like nitrosoureas are linked to the formation of positively charged carbonium ions that bind to nucleophilic sites in DNA bases. jhoponline.com The activity of the MGMT gene is a crucial factor in limiting this toxicity. jhoponline.com
Long-term consequences of this compound-induced myelosuppression can be severe, including the development of acute leukemia and bone marrow dysplasias. taylorandfrancis.com In some cases, profound pancytopenia, a severe decrease in all types of blood cells, can persist for several weeks after exposure. nih.gov Animal models have shown that high doses of nitrosoureas can lead to permanent marrow damage. nih.gov The hematological toxicity can manifest as malignancy-associated myelofibrosis, aplastic anemia, and anemia of chronic disease. mdsearchlight.com
| Compound Name | Effect on Hematopoietic System | Mechanism of Action |
|---|---|---|
| Nitrosoureas (general) | Delayed and dose-dependent myelosuppression, potential for irreversible bone marrow suppression and fibrosis. nih.gov | Alkylation and cross-linking of DNA, leading to cell death, particularly in rapidly dividing hematopoietic cells. picmonic.commdsearchlight.com |
| N-Ethyl-N-nitrosourea (ENU) | Induces leukemia and bone marrow suppression. medchemexpress.com | Alkylates nucleobases, disrupting DNA and leading to the formation of leukemic cells. medchemexpress.comresearchgate.net |
| Carmustine (B1668450) (BCNU) | Causes long-lasting granulopoietic toxicity and diminishes primitive hematopoietic progenitor cells. nih.govaacrjournals.org | Pronounced toxicity at the level of granulopoietic colony-forming units (G-CFUc). nih.gov |
| Lomustine (B1675051) (CCNU) | Contributes to long-lasting granulopoietic toxicity when used in combination regimens. nih.gov | Similar to other nitrosoureas, it causes DNA damage. nih.gov |
| Semustine (B1681729) (Methyl-CCNU) | Can cause early onset of bone marrow suppression and persistent pancytopenia at high doses. nih.gov | Affects a bone marrow target population, potentially different from that affected by usual doses. nih.gov |
| (chloro-2-ethyl)ribofuranosyl-3-nitrosourea | Low cumulative hematotoxicity, with a transient decrease in pluripotent hematopoietic stem cells. nih.gov | Affects granulocyte-macrophage-committed precursors. nih.gov |
Renal Toxicity (Nephrotoxicity) Mechanisms
This compound compounds can exert significant toxic effects on the kidneys, leading to a condition known as nephrotoxicity. nih.gov This renal damage can manifest as renal failure and is a serious complication of this compound therapy. nih.gov The following subsections detail the specific mechanisms and pathophysiological features of this compound-induced renal injury.
Pathophysiology of Chronic Interstitial Nephritis
Chronic interstitial nephritis is a key feature of this compound-induced renal toxicity. This condition is characterized by inflammation and subsequent fibrosis of the interstitium, the tissue surrounding the kidney tubules. The development of this condition following this compound administration is often progressive and can lead to irreversible kidney damage. The pathophysiology involves a cascade of events initiated by the toxic insult of the this compound and its metabolites to the renal cells. This initial injury triggers an inflammatory response, with infiltration of immune cells into the interstitium. Over time, this chronic inflammation leads to the activation of fibroblasts and excessive deposition of extracellular matrix proteins, resulting in fibrosis. This scarring of the renal interstitium disrupts the normal architecture and function of the kidneys, ultimately leading to a decline in renal function.
Molecular Basis of Renal Tubular Dysfunction (e.g., Aminoaciduria, Phosphaturia)
This compound-induced nephrotoxicity frequently involves damage to the renal tubules, leading to their dysfunction. This dysfunction can result in the abnormal excretion of substances that are normally reabsorbed, such as amino acids (aminoaciduria) and phosphates (phosphaturia). The molecular basis for this tubular dysfunction lies in the disruption of the transport proteins located in the membranes of the renal tubular cells. These transporters are responsible for the reabsorption of essential molecules from the glomerular filtrate back into the bloodstream. Nitrosoureas and their metabolites can interfere with the function of these transporters through direct binding, alkylation, or by inducing cellular injury that affects the energy supply required for active transport. This impairment of reabsorptive capacity leads to the wasting of vital substances in the urine.
Accumulation of this compound Derivatives in Renal Tubular Cells
A significant factor contributing to the nephrotoxicity of nitrosoureas is the accumulation of the parent compound or its reactive derivatives within the renal tubular cells. The kidneys play a crucial role in the excretion of many drugs and their metabolites. During this process, renal tubular cells can be exposed to high concentrations of these substances. In the case of nitrosoureas, their chemical properties may facilitate their uptake and concentration within these cells. This accumulation increases the intracellular exposure to the toxic effects of the this compound, leading to enhanced cellular damage, including DNA alkylation and protein modification. This concentrated intracellular toxicity is a key driver of the subsequent tubular injury and dysfunction.
Influence of Organic Cation Transporters on Nephrotoxicity
Organic cation transporters (OCTs) are a family of transport proteins expressed in various tissues, including the basolateral membrane of renal proximal tubular cells. These transporters are involved in the uptake of a wide range of endogenous and exogenous organic cations from the blood into the tubular cells for subsequent secretion into the urine. It has been proposed that certain this compound compounds or their cationic metabolites may be substrates for these transporters. If a this compound derivative is actively transported into renal tubular cells by OCTs, it could lead to a higher intracellular concentration of the toxic agent than would be achieved by passive diffusion alone. This transporter-mediated accumulation would exacerbate the nephrotoxic effects within these specific cells, providing a more targeted mechanism for the initiation of renal injury. Therefore, the expression and activity of organic cation transporters could significantly influence an individual's susceptibility to this compound-induced nephrotoxicity.
Pulmonary Toxicity Mechanisms of this compound
This compound compounds, a class of alkylating agents, are known for their significant pulmonary toxicity, which can manifest as severe and often irreversible lung damage. nih.govnih.gov The development of pulmonary fibrosis is a particularly serious clinical problem associated with this compound use. nih.govontosight.ai Understanding the underlying mechanisms is crucial for mitigating these adverse effects.
Pathogenesis of Interstitial Pneumonitis and Pulmonary Fibrosis
The administration of nitrosoureas can lead to the development of interstitial pneumonitis, a condition characterized by inflammation of the lung's interstitial tissue. medscape.comnih.gov This inflammation can progress to pulmonary fibrosis, a condition marked by excessive scarring of the lung tissue, leading to impaired gas exchange and severe respiratory compromise. nih.govnih.gov Histopathological examinations of affected lung tissue often reveal diffuse bland fibrosis. nih.gov
The pathogenesis involves direct cytotoxic effects on alveolar capillary endothelial cells and alveolar epithelial cells. jornaldepneumologia.com.brscielo.br This initial injury triggers a cascade of inflammatory and fibrotic responses. The resulting damage can lead to various clinical presentations, including diffuse alveolar damage (DAD), acute respiratory distress syndrome (ARDS), and pleuroparenchymal fibroelastosis (PPFE). jornaldepneumologia.com.brscielo.br The incidence of pulmonary toxicity associated with carmustine (BCNU), a commonly used this compound, ranges from 1.5% to 20% and is dose-related. thoracickey.com A synergistic effect has been observed with concurrent treatments like cyclophosphamide (B585) and radiation therapy. thoracickey.com
Role of Oxidative Stress in Lung Injury
Oxidative stress plays a significant role in the mechanisms of this compound-induced lung injury. researchgate.net It arises from an imbalance between the production of reactive oxygen species (ROS) and the lung's antioxidant defense mechanisms. nih.govscirp.org Nitrosoureas can accelerate the generation of oxygen radicals within lung cells, overwhelming the normal protective systems. medscape.com
This overproduction of ROS leads to oxidative damage to vital cellular components, including lipids, proteins, and DNA. scirp.orgmdpi.com Lipid peroxidation, a key indicator of oxidative damage, has been observed in lung tissues following exposure to agents that induce oxidative stress. scirp.org This damage contributes to membrane instability and cytotoxicity, inciting an inflammatory and fibrotic reaction in the lungs. medscape.comnih.gov
Immune-Mediated and Hypersensitivity Reactions in Pulmonary Toxicity
Immune responses are also implicated in the pulmonary toxicity of nitrosoureas. jornaldepneumologia.com.brscielo.br These drugs can act as haptens, inducing an immune cascade that results in lung damage. medscape.comnih.gov This can manifest as hypersensitivity pneumonitis, characterized by the infiltration of inflammatory cells into the lung parenchyma. nih.gov
The deposition of antigen-antibody complexes can trigger an inflammatory response, leading to pulmonary edema and interstitial lung disease. medscape.comnih.gov In some cases of drug-induced lung injury, an increase in immune cells like macrophages and lymphocytes has been observed. jornaldepneumologia.com.brscielo.br These cells can secrete inflammatory mediators that contribute to tissue damage and fibrosis. While the exact mechanisms are not fully elucidated for all nitrosoureas, the involvement of the immune system is a recognized component of their pulmonary toxicity.
Disturbances in Oxidant/Antioxidant System Homeostasis in Lung Tissue
This compound-induced pulmonary toxicity is closely linked to the disruption of the delicate balance between oxidants and antioxidants in the lung tissue. medscape.comnih.gov The lungs possess a robust antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD) and catalase, as well as non-enzymatic antioxidants like glutathione (B108866) (GSH). scirp.orgersnet.org
Nitrosoureas can deplete these antioxidant reserves, leading to a state of oxidative stress. medscape.com Studies have shown that exposure to oxidative agents can lead to decreased activity of catalase and alterations in SOD activity. scirp.org The depletion of glutathione, a critical intracellular antioxidant, has been noted in various inflammatory lung diseases and is thought to contribute to the pathogenesis of lung injury. ersnet.org This imbalance allows reactive oxygen species to inflict damage on lung cells, promoting inflammation and fibrosis. nih.gov The transcription factor Nrf2 plays a crucial role in regulating the expression of antioxidant enzymes and is a key player in the cellular defense against oxidative stress. nih.govfrontiersin.org
Identification and Significance of Biochemical Markers for Early Lung Injury
Early detection of this compound-induced lung injury is critical for managing and potentially mitigating its severe consequences. nih.gov Research has focused on identifying biochemical markers that can signal early lung damage before significant irreversible fibrosis occurs. nih.gov
Several potential biomarkers are being investigated. These include markers of inflammation, such as pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), and cell adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). probiologists.comd-nb.info Markers of endothelial injury, such as von Willebrand factor (vWF), and markers of epithelial cell damage, like surfactant proteins (SP-A and SP-D) and Krebs von den Lungen-6 (KL-6), have also been proposed. probiologists.comd-nb.infouconn.edu Additionally, markers of oxidative stress, such as F2-isoprostanes, and markers of cellular apoptosis, like caspase-3, are being explored for their potential to identify patients at risk. probiologists.com The identification of reliable early biomarkers remains an important area of research to improve patient outcomes. uconn.edu
Neurotoxicity Mechanisms and Central Nervous System Adverse Effects
Nitrosoureas are known for their ability to cross the blood-brain barrier, a property that makes them effective for treating brain tumors but also exposes the central nervous system (CNS) to their toxic effects. ontosight.aipicmonic.com The neurotoxicity of nitrosoureas can manifest in various ways, including encephalopathy, seizures, dizziness, and ataxia. picmonic.com
The primary mechanism of this compound-induced neurotoxicity is through DNA damage. jst.go.jp As alkylating agents, they cause DNA cross-linking, which can lead to apoptosis (programmed cell death) and cell cycle arrest in neural progenitor cells. jst.go.jp This is particularly relevant in the developing brain. jst.go.jp
Pathological changes observed following local administration of nitrosoureas in the brain include capsule formation, spongy degeneration, reactive gliosis of the white matter, occlusion of neighboring arteries, and demyelination of cranial nerves. nih.gov In some cases, focal brain necrosis has been reported. nih.gov The severity of these effects can be influenced by the specific this compound compound and its delivery to the brain. nih.gov For instance, nimustine (B1678891) (ACNU) is generally better tolerated than ranimustine (B1678807) (MCNU), which can induce significant brain edema. nih.gov
The adverse effects on the CNS can include headaches, nuchal stiffness, vomiting, motor weakness, and cranial nerve palsies. nih.gov In more severe cases, abnormal respiration and arrhythmia have been observed. nih.gov
Carcinogenesis and Mutagenesis by Nitrosoureas
This compound compounds are recognized for their carcinogenic and mutagenic properties, which stem from their ability to chemically modify DNA. This section delves into the toxicological profiles and pathophysiological mechanisms of this compound-induced injury, with a specific focus on their roles in carcinogenesis and mutagenesis.
Direct Mutagenic and Clastogenic Effects
Nitrosoureas exhibit direct mutagenic and clastogenic (chromosome-damaging) effects. They are capable of inducing gene mutations and chromosomal aberrations in various experimental systems. For example, 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU) has been shown to induce base substitutions in Salmonella typhimurium and gene mutations in Chinese hamster V79 cells. nih.gov Similarly, N-ethyl-N-nitrosourea (ENU) is a potent mutagen that induces both point mutations and chromosomal aberrations in mammalian cells. oup.com
The clastogenic effects of nitrosoureas include the induction of chromatid breaks, multiple fragmentations, and chromatid translocations. nih.gov The extent of this damage can be significant, as demonstrated by the ability of N-methyl-N-nitrosourea (MNU) to cause a synergistic increase in chromosomal aberrations when used in combination with other agents. nih.gov
Spontaneous Genotoxic Activity Independent of Metabolic Activation
A defining characteristic of nitrosoureas is their ability to exert genotoxic effects without the need for metabolic activation by enzymes. acs.orglhasalimited.org This spontaneous activity is a result of their chemical instability in aqueous environments at physiological pH, leading to the formation of the DNA-alkylating diazonium ion. wikipedia.orgtandfonline.com This contrasts with many other carcinogens, such as nitrosamines, which require enzymatic processing to become reactive. acs.orgacs.org
The direct-acting nature of nitrosoureas means that they are typically positive in mutagenicity assays like the Ames test without the addition of a metabolic activation system (S9 mix). lhasalimited.org For example, DMPNU, despite being stable in a buffered solution, is directly genotoxic in various assays without metabolic activation, which is attributed to an intracellular catalytic degradation. nih.gov
Correlation between DNA Alkylation Patterns (e.g., Oxygen vs. Nitrogen) and Carcinogenic Potency
The carcinogenic potency of nitrosoureas is closely linked to the specific patterns of DNA alkylation they produce. These compounds alkylate DNA at various positions, including both nitrogen and oxygen atoms of the DNA bases. tandfonline.comresearchgate.net However, alkylation at oxygen atoms, particularly the O6-position of guanine (B1146940), is considered the most biologically significant lesion for mutagenesis and carcinogenesis. oup.commdpi.com
The formation of O6-alkylguanine adducts is highly mutagenic because they can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. oup.comnih.gov The ability of a this compound compound to produce these specific adducts is a key determinant of its carcinogenic potential. oup.com For instance, the greater chromosome-damaging effects of N-methyl-N-nitrosourea (MNU) compared to methyl methanesulphonate (MMS) are attributed to the much higher levels of O6-methylguanine produced by MNU. capes.gov.br
The relative proportion of oxygen versus nitrogen alkylation can influence the carcinogenic outcome. While N7-alkylguanine is often the most abundant adduct, it is less directly mutagenic than O6-alkylguanine. tandfonline.comoup.com The persistence of O6-alkylguanine adducts in tissues is a critical factor, as repair by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) can mitigate the mutagenic effects. oup.comnih.gov Tissues with low levels of this repair enzyme are more susceptible to the carcinogenic effects of nitrosoureas. nih.gov
Table 1: Key DNA Adducts Formed by Nitrosoureas and Their Significance
| DNA Adduct | Significance in Carcinogenesis | Reference |
| O6-Alkylguanine | Highly mutagenic, leads to G:C to A:T transition mutations. oup.comnih.gov | oup.comnih.gov |
| N7-Alkylguanine | Most abundant adduct, but less directly mutagenic than O6-alkylguanine. tandfonline.comoup.com | tandfonline.comoup.com |
| O4-Alkylthymine | A pre-mutagenic lesion, though typically formed in smaller quantities. mdpi.com | mdpi.com |
| Phosphotriesters | Can lead to DNA strand cleavage. tandfonline.com | tandfonline.com |
Tissue-Specific Carcinogenic Effects (e.g., Intestine, Mammary Gland)
Nitrosoureas can induce tumors in a variety of tissues, and the specific target organs can depend on the compound and the route of administration. For example, N-carboxymethyl-N-nitrosourea (CMNU) administered in drinking water has been shown to induce adenocarcinomas of the large and small intestine in rats. ca.gov
The mammary gland is another significant target for this compound-induced carcinogenesis. por-journal.com N-methyl-N-nitrosourea (MNU) is a well-established carcinogen for the mammary gland in rats and is used extensively as a model for human breast cancer. por-journal.comoup.com The susceptibility of the mammary gland to MNU is thought to be related to factors such as the hormonal environment and the expression of specific genes.
The tissue specificity of this compound-induced carcinogenesis is influenced by a combination of factors, including the compound's lipophilicity, the specific types of DNA adducts formed, and the DNA repair capacity of the target organ. ca.gov For instance, the high susceptibility of bone marrow to this compound-induced leukemia is linked to its low levels of O6-alkylguanine-DNA alkyltransferase activity and rapid cell proliferation. nih.gov
Table 2: Examples of Tissue-Specific Carcinogenesis by Nitrosoureas
| This compound Compound | Target Tissue(s) | Animal Model | Reference |
| N-Carboxymethyl-N-nitrosourea (CMNU) | Intestine, Oral Cavity, Zymbal's Gland | Rat | ca.gov |
| N-Methyl-N-nitrosourea (MNU) | Mammary Gland, Gastrointestinal Tract | Rat, Mouse | por-journal.comoup.com |
| N-Methyl-N-nitrosourea (MNU) | Bone Marrow (Leukemia) | Rodent | nih.gov |
Induction of Chromosomal Aberrations
Nitrosoureas are potent inducers of chromosomal aberrations. nih.govnih.gov These structural changes in chromosomes can range from single breaks to more complex rearrangements. The induction of these aberrations is a direct consequence of the DNA damage caused by these compounds.
Studies have shown that treatment with nitrosoureas like N-methyl-N-nitrosourea (MNU) leads to a significant increase in the frequency of chromatid breaks, multiple fragmentations, and chromatid translocations in cultured cells. nih.gov The extent of chromosomal damage is dependent on the cell cycle stage at the time of treatment, with cells in the S phase being particularly sensitive. nih.gov
The formation of DNA cross-links by certain nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is a major contributor to the induction of chromosomal aberrations and sister chromatid exchanges (SCEs). nih.gov The persistence of DNA lesions that can lead to these cross-links, due to factors like the inhibition of DNA repair enzymes, can synergistically increase the level of cytogenetic damage. nih.gov However, it has also been observed that at equitoxic doses, N-methyl-N-nitrosourea (MNU) and dimethyl sulphate (DMS) induced similar frequencies of chromosomal aberrations, suggesting that the highly mutagenic O6-methylguanine lesion may not be the primary cause of these aberrations. oup.com
Structure Activity Relationships of Nitrosourea Compounds in Biological Systems
Correlation of Alkylating and Carbamoylating Potential with Therapeutic Efficacy and Toxicity
The biological activity of nitrosoureas stems from their dual chemical reactivity: alkylation and carbamoylation. Following spontaneous decomposition under physiological conditions, nitrosoureas generate two primary types of reactive intermediates. A 2-chloroethyldiazonium hydroxide (B78521) is responsible for alkylating nucleic acids and proteins, while an organic isocyanate is responsible for carbamoylating proteins.
The alkylating activity, particularly the ability to form DNA interstrand cross-links, is widely considered the principal mechanism behind their antitumor effects. This activity is directly linked to the 2-chloroethyl group attached to the N-1 position of the urea (B33335) backbone. Conversely, the carbamoylating activity, driven by the isocyanate species, is primarily associated with the toxic side effects of these drugs. This reactivity is determined by the substituent on the N-3 position of the urea.
Carbamoylation can inhibit essential enzymes, such as DNA repair enzymes (e.g., DNA ligase) and enzymes involved in glutathione (B108866) metabolism, which can potentiate the cytotoxicity of the alkylating species but also contributes significantly to systemic toxicity. A key finding in SAR studies is that the carbamoylating potential of the isocyanate produced varies greatly depending on the N-3 substituent. For instance, the 2-chloroethyl isocyanate generated by carmustine (B1668450) (BCNU) is highly reactive, leading to significant carbamoylating activity. In contrast, the cyclohexyl isocyanate from lomustine (B1675051) (CCNU) and the 4-methylcyclohexyl isocyanate from semustine (B1681729) (MeCCNU) are also highly reactive. Newer generations of nitrosoureas, like fotemustine (B1673584), were designed to minimize carbamoylating activity to reduce toxicity.
The therapeutic index of a nitrosourea compound is therefore a balance between its desired alkylating efficacy and its undesired toxicity, which is heavily influenced by carbamoylation. Compounds with high alkylating activity and low carbamoylating activity are generally sought after.
Table 1: Alkylating vs. Carbamoylating Activity of Selected Nitrosoureas
This table illustrates the relative activities of different this compound compounds. The alkylating activity is often measured by the extent of DNA alkylation, while carbamoylating activity is assessed by the reaction with amino groups on proteins like lysine (B10760008).
| Compound | Relative Alkylating Activity | Relative Carbamoylating Activity | Primary Associated Effect |
| Carmustine (BCNU) | High | High | Efficacy & Toxicity |
| Lomustine (CCNU) | High | High | Efficacy & Toxicity |
| Semustine (MeCCNU) | High | High | Efficacy & Toxicity |
| Streptozotocin (B1681764) | Moderate | Low | Reduced Toxicity |
| Fotemustine | High | Low | Potentially Improved Therapeutic Index |
Impact of Specific Structural Modifications on Bioactivity and Selectivity
Strategic structural modifications to the this compound scaffold have been extensively explored to enhance antitumor activity, improve selectivity, and reduce toxicity.
N-1 Position: The 2-chloroethyl group at the N-1 position is essential for the formation of the DNA cross-linking 2-chloroethyldiazonium ion. Replacing one of the chloroethyl groups with a methyl group, as in methyl-CCNU (Semustine), was explored to modify activity, though it retained significant toxicity.
N-3 Position: The substituent at the N-3 position is a primary determinant of the compound's lipophilicity, carbamoylating activity, and, consequently, its biological profile.
Attaching a glucose moiety, as in streptozotocin, creates a molecule with increased water solubility and some selectivity for pancreatic islet cells, which have a high affinity for glucose. This results in lower systemic toxicity.
The development of fotemustine involved attaching a phosphonoalanine carrier group to the N-3 position. This modification was designed to facilitate passage across the blood-brain barrier and to generate a less reactive isocyanate, thereby reducing carbamoylating-associated toxicity.
Incorporating a steroid nucleus, such as in batracylin, was an attempt to achieve tumor-specific targeting by leveraging steroid hormone receptors present on certain cancer cells.
These modifications highlight a key strategy in this compound design: using the N-3 substituent as a "carrier" to direct the molecule to target tissues or to modulate its physicochemical properties for a better therapeutic window.
Functional Significance of Nitroso Group and Specific Molecular Fragments in Decomposition
The decomposition of nitrosoureas is a non-enzymatic process that occurs spontaneously in aqueous environments at physiological pH and temperature. This chemical instability is central to their mechanism of action.
The process begins with the abstraction of the acidic proton on the N-3 atom, leading to the formation of an unstable anion. This anion rapidly rearranges, leading to the cleavage of the molecule into two main reactive fragments:
Diazoalkane/Diazonium Ion Fragment: The N-1 substituent and the N-nitrosourea core rearrange to form a diazonium ion. For chloroethylnitrosoureas, this is the 2-chloroethyldiazonium hydroxide. This highly electrophilic species is the primary alkylating agent. It can react with nucleophilic sites on DNA, initially forming a monoadduct at the O6 position of guanine (B1146940). This adduct can then undergo a subsequent intramolecular reaction, leading to the formation of a critical DNA-DNA interstrand cross-link.
Isocyanate Fragment: The N-3 substituent and the carbonyl group form an organic isocyanate. The reactivity of this isocyanate is dictated by the chemical nature of the N-3 substituent. As mentioned, this fragment is responsible for the carbamoylation of proteins, reacting with the epsilon-amino groups of lysine residues.
The nitroso (N=O) group is the lynchpin of this decomposition. It activates the adjacent N-H proton for abstraction, initiating the entire cascade. Without the nitroso group, the molecule would be stable and lack cytotoxic activity. Therefore, the nitroso group functions as a latent reactive center that triggers the release of the cytotoxic species under physiological conditions.
Relationship between DNA-DNA Cross-Linking Potential and Antineoplastic Activity
A strong positive correlation exists between the ability of a this compound compound to form DNA interstrand cross-links (ICLs) and its effectiveness as an anticancer agent. The formation of ICLs is considered the most lethal type of DNA damage because it physically prevents the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription, ultimately triggering apoptosis.
The process of ICL formation by chloroethylnitrosoureas is a two-step mechanism:
The 2-chloroethyldiazonium ion first alkylates a nucleophilic site on one DNA strand, most commonly the O6 position of guanine.
This initial O6-chloroethylguanine adduct is unstable. The chlorine atom can be displaced by a nucleophilic site on the opposite DNA strand, typically the N1 of cytosine or N3 of adenine (B156593), to form a covalent bridge between the strands.
Studies comparing different this compound analogs have consistently shown that compounds capable of inducing a higher frequency of ICLs exhibit greater cytotoxicity against tumor cell lines. For example, the potent antitumor activity of carmustine (BCNU) and lomustine (CCNU) is directly attributed to their efficient formation of these cross-links. In contrast, nitrosoureas that cannot form cross-links, such as those lacking the 2-haloethyl group, are significantly less effective as antineoplastic agents.
Correlation between DNA-DNA Cross-Linking in Bone Marrow and Myelosuppression
Myelosuppression, a reduction in the production of red blood cells, white blood cells, and platelets in the bone marrow, is the dose-limiting toxicity for most clinically used nitrosoureas. This toxicity is mechanistically linked to the same DNA cross-linking activity responsible for the drugs' therapeutic effects.
Bone marrow contains a high proportion of rapidly dividing hematopoietic stem and progenitor cells. These cells are particularly vulnerable to agents that block DNA replication. When nitrosoureas are administered systemically, they distribute to the bone marrow and induce DNA interstrand cross-links in these progenitor cells. The resulting blockage of cell division leads to a decline in circulating blood cells, manifesting as anemia, neutropenia, and thrombocytopenia.
The degree of myelosuppression has been shown to correlate with the level of DNA cross-linking observed in bone marrow cells. This relationship underscores the non-selective nature of the cytotoxic action of many nitrosoureas. The very mechanism that kills cancer cells also kills healthy, rapidly proliferating cells in tissues like the bone marrow and gastrointestinal tract. This direct correlation highlights the major challenge in this compound therapy: separating the desired antineoplastic activity from the dose-limiting toxicity.
Influence of Lipophilicity on Cellular Permeation and Biological Effects
Lipophilicity, the "fat-loving" character of a molecule, is a critical physicochemical property that governs the absorption, distribution, and cellular uptake of this compound compounds. It is typically quantified by the partition coefficient (log P), which measures the distribution of a compound between an oily (octanol) and an aqueous phase.
A key advantage of many traditional nitrosoureas, such as carmustine and lomustine, is their high lipophilicity. This property allows them to readily cross cellular membranes, including the blood-brain barrier (BBB). The ability to penetrate the BBB has made these agents mainstays in the treatment of brain tumors like glioblastoma multiforme.
Table 2: Lipophilicity and Blood-Brain Barrier Permeation
This table shows the relationship between the lipophilicity (log P value) of selected nitrosoureas and their ability to cross the blood-brain barrier.
| Compound | log P Value | Blood-Brain Barrier (BBB) Permeation | Clinical Application |
| Carmustine (BCNU) | 1.53 | High | Brain Tumors |
| Lomustine (CCNU) | 2.83 | High | Brain Tumors |
| Streptozotocin | -1.86 | Low | Pancreatic Tumors (no CNS activity) |
| Fotemustine | 0.59 | Moderate/High | Malignant Melanoma, Brain Metastases |
However, lipophilicity is a double-edged sword. While it facilitates entry into target cells like those in brain tumors, it also allows for widespread distribution throughout the body, leading to off-target toxicities in tissues like the bone marrow and liver. Furthermore, very high lipophilicity can lead to poor aqueous solubility and rapid sequestration in fatty tissues, which may limit the concentration of the drug available to act on tumor cells.
Therefore, the optimal design of a this compound involves tailoring its lipophilicity to achieve a balance between penetrating the desired target (e.g., the central nervous system) and minimizing systemic exposure and toxicity. This principle is exemplified in the development of compounds like fotemustine, which was designed to have sufficient lipophilicity to enter the CNS while incorporating features to reduce systemic toxicity.
Development and Evaluation of Nitrosourea Analogs and Derivatives
Rational Design of Novel Nitrosourea Compounds for Reduced Toxicity
The rational design of new this compound compounds focuses on modifying their chemical structure to improve their therapeutic index. mlsu.ac.in A major challenge with traditional nitrosoureas is their high reactivity and lack of specificity, leading to damage in healthy, rapidly dividing cells, such as those in the bone marrow. tandfonline.com Research has aimed to create analogs that are more selective for tumor cells, thereby reducing harmful side effects. researchgate.net
One of the key findings in this area is that properties like high lipophilicity and low chemical stability, while contributing to potent anticancer effects, are also linked to significant systemic toxicity. tandfonline.com Therefore, the design of new analogs involves a careful balance of these properties. By attaching different functional groups to the core this compound structure, researchers aim to facilitate the preferential uptake of these cytotoxic molecules by tumor cells over normal cells. tandfonline.com
Strategies for Minimizing Non-Targeted Side Effects
A primary strategy for minimizing the side effects of nitrosoureas is to design new cross-linking analogs capable of directing their therapeutic activity predominantly to the target tumor. researchgate.net This approach aims to reduce the damage to healthy tissues, particularly the bone marrow, a common site of dose-limiting toxicity (myelosuppression). researchgate.net
Key strategies include:
Increasing Selectivity: Modifying the molecule to be more readily absorbed by cancer cells. For example, incorporating amino acid residues into compounds like lisomustine and carmustine (B1668450) can leverage the increased metabolic activity of tumor cells, which accumulate these residues more vigorously than normal cells. tandfonline.com
Targeted Delivery: Attaching the this compound molecule to a carrier that specifically targets cancer cells. This can involve using hormone receptors or other tumor-specific markers to guide the drug to its intended site of action. researchgate.nettandfonline.com
Prodrug Formulations: Designing the compound as an inactive prodrug that is only activated under specific conditions found within the tumor microenvironment, such as hypoxia. tandfonline.comnih.gov This prevents the drug from acting on healthy tissues during its transit through the body. albany.edu
These rational design approaches have led to the development of compounds with potentially improved safety profiles, where the cytotoxic action is concentrated at the tumor site, sparing healthy organs from extensive damage. researchgate.net
Synthesis and Assessment of Derivatives to Overcome Drug Resistance
A significant mechanism of resistance to this compound chemotherapy is the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov AGT removes the alkyl groups attached to the O6 position of guanine (B1146940) by chloroethylnitrosoureas (CENUs), preventing the formation of cytotoxic DNA cross-links. nih.govplos.org To overcome this, researchers have developed "combi-nitrosourea" prodrugs. tandfonline.comnih.gov
These hybrid drugs are designed to contain two key components in a single molecule:
A traditional chloroethylthis compound pharmacophore that induces DNA cross-links.
An inhibitor of the AGT protein, such as an O6-benzylguanine (O6-BG) derivative. tandfonline.comnih.gov
Upon entering a cancer cell, the combi-prodrug releases both the DNA-damaging agent and the AGT inhibitor. The inhibitor inactivates the cell's primary defense mechanism against the this compound, thereby restoring or significantly enhancing the drug's cytotoxicity, even in previously resistant tumors. nih.gov
One such novel compound, BGCNU , was synthesized by linking an O6-BG pharmacophore to a CENU structure. nih.gov In studies using human glioma cells with high levels of AGT (AGT+), BGCNU demonstrated significantly higher cytotoxicity and induced more DNA interstrand cross-links compared to conventional nitrosoureas like ACNU and BCNU. nih.gov This provides direct evidence that suppressing AGT activity with a combi-molecule can effectively overcome this form of drug resistance. nih.gov
Another advanced strategy involves creating hypoxia-activated combi-nitrosourea prodrugs. tandfonline.com A compound known as NBGNU was designed as a tripartite molecule. It includes the CENU pharmacophore and an O6-BG analog that is masked by a hypoxia-activated group (4-nitrobenzylcarbamate). tandfonline.com In the low-oxygen environment typical of solid tumors, this masking group is removed, releasing the AGT inhibitor specifically in the target area. This dual-action and targeted activation approach holds promise for developing highly efficient chemotherapies that can overcome AGT-mediated resistance. tandfonline.com
Exploration of Targeted Delivery Platforms (e.g., Steroid Conjugates)
To enhance the specificity and efficacy of nitrosoureas, researchers have explored various targeted delivery platforms. The goal is to ensure that the cytotoxic agent preferentially accumulates in tumor tissue, thereby increasing its therapeutic effect while minimizing systemic toxicity. researchgate.netmdpi.com
One of the most promising strategies involves conjugating nitrosoureas to steroid hormones. researchgate.nettandfonline.com Many types of cancer, particularly breast and prostate cancers, have cells that overexpress steroid hormone receptors. nih.govacs.org By attaching a this compound to a steroid, the resulting conjugate can use the steroid's natural affinity for these receptors to gain entry into cancer cells. nih.gov
Research has shown that some hormone-linked this compound conjugates are highly effective in experimental tumors that are positive for these receptors. researchgate.nettandfonline.com These steroid-drug conjugates have demonstrated superiority over simple mixtures of the unlinked drug and the hormone, indicating that the covalent linkage is crucial for the targeted effect. acs.org Studies have also provided evidence of reduced myelotoxicity with specific hormone conjugates, suggesting that this approach can successfully lower non-targeted side effects. researchgate.nettandfonline.com
Beyond steroids, other targeted delivery strategies are being investigated:
Nanoparticle-Based Carriers: Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, can encapsulate nitrosoureas. mdpi.com These nanoparticles can be engineered to improve drug stability, bioavailability, and penetration across the blood-brain barrier, which is critical for treating brain tumors. tandfonline.commdpi.com Their surfaces can also be modified with targeting ligands (like antibodies or peptides) to actively seek out and bind to cancer cells. albany.edumdpi.com
Amino Acid Transporters: As some tumors exhibit increased uptake of amino acids, conjugating nitrosoureas to amino acids can facilitate their transport into cancer cells. tandfonline.com
Click Chemistry Platforms: Innovative platforms like "Click Activated Protodrugs Against Cancer" (CAPAC) use bio-orthogonal chemistry to activate a protodrug precisely at the tumor site. albany.edu This involves a two-step process where a targeting component (such as an antibody fragment) is first localized at the tumor, followed by an inactive drug that "clicks" into place and becomes active only upon reaching its target. albany.edu
| Delivery Platform | Mechanism of Action | Key Research Finding | Reference Compound(s) |
|---|---|---|---|
| Steroid Conjugates | Utilizes steroid hormone receptors overexpressed on cancer cells for targeted uptake. researchgate.nettandfonline.comnih.gov | Demonstrated higher efficacy in receptor-positive tumors and reduced myelotoxicity compared to unlinked drugs. researchgate.nettandfonline.com | Estrone-nitrosourea conjugates, CNC-alanine-DHT ester 35. acs.orgresearchgate.net |
| Nanoparticles (Liposomes, etc.) | Encapsulates the drug to improve stability and can be surface-modified for active targeting. mdpi.com | Can enhance drug delivery across the blood-brain barrier and reduce systemic toxicity. tandfonline.commdpi.com | Liposomal BCNU. tandfonline.com |
| Combi-Nitrosourea Prodrugs | Combines a DNA-alkylating agent and an AGT inhibitor in one molecule to overcome resistance. nih.gov | Showed significantly higher cytotoxicity in AGT-positive glioma cells than conventional CENUs. nih.gov | BGCNU, NBGNU. tandfonline.comnih.gov |
Modification of Carbamoylating Potential in New Analogs
The biological activity of nitrosoureas stems from their decomposition in the body to form two reactive species: an alkylating agent and an isocyanate. tandfonline.com While the alkylating component is responsible for the primary DNA cross-linking effect, the isocyanate possesses carbamoylating activity. This activity involves the modification of proteins, particularly by reacting with amine and sulfhydryl groups, which can inhibit crucial enzymes, including those involved in DNA repair. tandfonline.complos.org
Recognizing the dual role of this activity, researchers have worked on designing new analogs with modified carbamoylating potential. The goal is to separate the desired anticancer effects from unwanted toxicity. A method using electron paramagnetic resonance (EPR) spectroscopy has been developed to measure the carbamoylating activity of different this compound compounds. nih.gov Studies using this method found that spin-labeled this compound analogs exhibited lower carbamoylating activity than their non-labeled counterparts. nih.gov This suggests that structural modifications can indeed tune this property. Such modifications could lead to the development of new agents where the balance between alkylation and carbamoylation is optimized for greater efficacy and reduced side effects. nih.gov
Investigation of Hydroxyethylated this compound Analogs
In the body, 2-chloroethyl-N-nitrosoureas (CNUs) can form both 2-chloroethylated and 2-hydroxyethylated adducts on DNA. researchgate.nettandfonline.com This observation led to the specific investigation of N-(2-hydroxyethyl)-N-nitrosourea analogs to understand the biological consequences of this type of DNA modification. tandfonline.com
Further research has indicated that while N-(2-hydroxyethyl)-N-nitrosourea analogs are potent mutagens and carcinogens, the lesions they create (2-hydroxyethylation) may be more relevant to malignant transformation than to antitumor effectiveness. tandfonline.com
Water-soluble hydroxyethylated analogs such as 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU) were developed with the hypothesis that increased water-solubility might lead to reduced myelosuppression. nih.govevitachem.com However, a comparative therapeutic evaluation of HECNU against more lipophilic nitrosoureas in a human melanoma xenograft system challenged this assumption. nih.gov While HECNU showed high tumor-inhibitory activity, the study concluded that water-solubility is not inherently associated with reduced myelosuppression, indicating that other structural factors are more critical for designing less toxic nitrosoureas. nih.gov
| Analog Type | Primary DNA Lesion | Antileukemic Activity (Rat L5222) | Other Biological Effects |
|---|---|---|---|
| N-(2-chloroethyl)-N-nitrosoureas (CNUs) | DNA cross-linking, Chloroethylation, Hydroxyethylation. tandfonline.com | High. tandfonline.com | Effective antineoplastic agents. tandfonline.com |
| N-(2-hydroxyethyl)-N-nitrosoureas | Hydroxyethylation. tandfonline.com | Low. tandfonline.com | Strongly mutagenic and carcinogenic. tandfonline.com |
Advanced Analytical Methodologies in Nitrosourea Research
Quantification of Nitrosoureas and Metabolites in Biological Matrices
The accurate measurement of nitrosoureas and their breakdown products in biological samples like plasma, urine, and tissue is fundamental to understanding their behavior within the body. nih.govtandfonline.comresearcher.life The inherent instability and low concentrations of these compounds in biological fluids present significant analytical challenges. tandfonline.com Early methods often lacked the required sensitivity and specificity, but advancements have led to more robust techniques capable of providing detailed pharmacokinetic data. tandfonline.comnih.gov
The choice of analytical method is often dictated by the specific nitrosourea, the biological matrix, and the required level of sensitivity. tandfonline.com For instance, the analysis of nimustine (B1678891) in human blood and brain samples necessitates ultra-sensitive methods due to its low concentrations in these matrices. tandfonline.com
Application of Spectroscopic Techniques (e.g., UV Spectrophotometry, FTIR, Circular Dichroism)
Spectroscopic methods are valuable tools in the study of nitrosoureas, providing information on their concentration, structure, and interactions with other molecules.
UV Spectrophotometry: This technique is utilized for the quantitative analysis of nitrosoureas by measuring their absorption of ultraviolet light. researchgate.net For example, UV spectrophotometry has been employed to study the stress degradation of carmustine (B1668450) under various conditions, providing a method for its analysis in the presence of degradation products. researchgate.net
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR spectroscopy is instrumental in identifying the functional groups and elucidating the structure of this compound molecules. plos.orgresearchgate.net Attenuated total reflection-FTIR (ATR-FTIR) has been specifically used to determine the binding sites of nimustine on DNA by analyzing the spectral changes in the DNA molecule upon interaction with the drug. plos.orgresearchgate.net These studies have revealed that nimustine binds to the guanine (B1146940) and thymine (B56734) bases in the major groove of DNA. plos.org
Circular Dichroism (CD): CD spectroscopy is employed to investigate the conformational changes in macromolecules, such as DNA, upon interaction with nitrosoureas. plos.org Studies using CD have shown that the binding of nimustine to DNA perturbs the native B-conformation of the DNA molecule, causing a partial transition to the C-form. plos.org This provides insight into the molecular mechanism of the drug's action. plos.org
Utilization of Chromatographic Techniques (e.g., HPLC, GC, LC-MS/MS, UPLC)
Chromatographic techniques are central to the separation, identification, and quantification of nitrosoureas and their metabolites from complex biological mixtures. tandfonline.comaxispharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of nitrosoureas, offering precise and sensitive separation and quantification. tandfonline.com It is widely used for the determination of various drugs, including nitrosoureas, in different matrices. tandfonline.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. axispharm.com For nitrosoureas, which are generally not volatile, derivatization is often required. An indirect method involves the reaction of diazoalkanes released from nitrosoureas upon alkaline treatment with a scavenger reagent, followed by GC analysis with chemiluminescence detection. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. axispharm.com LC-MS/MS is a key method for the in-depth analysis of complex biological samples and is particularly valuable for quantifying low levels of nitrosoureas and their metabolites. tandfonline.comaxispharm.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle sizes in the chromatography column, resulting in faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. measurlabs.com UPLC-MS is a highly accurate technique well-suited for biological assays and the analysis of complex chemical solutions. measurlabs.comescholarship.org
Below is a table summarizing various liquid chromatographic methods used for the analysis of this compound drugs.
| Drug | Matrix | LC Method | Detection | Limit of Detection (LOD) |
| Nimustine | Human Blood & Brain | Not Specified | Not Specified | 50 ng/mL |
| Nimustine | Not Specified | HPLC-MS | Mass Spectrometry | 100 ng/mL |
This table is based on data from a comprehensive review of analytical techniques for nitrosoureas. tandfonline.com
Development and Use of Electroanalytical Methods
Electroanalytical techniques offer a sensitive and often simpler alternative for the detection of nitrosoureas. tandfonline.commdpi.com Methods such as differential pulse voltammetry (DPV), adsorptive stripping voltammetry (AdSV), square wave voltammetry (SWV), and cyclic voltammetry (CV) have been successfully applied to detect this compound drugs in biological matrices like plasma, urine, and human serum. tandfonline.com The sensitivity of these methods can be enhanced by modifying the electrodes. tandfonline.com For instance, the use of a mercury meniscus-modified silver solid amalgam electrode has demonstrated high sensitivity for the detection of lomustine (B1675051) and carmustine. tandfonline.com Recent theoretical studies have also explored the potential of nanomaterials, such as C24N24 and B24O24 nanocages, as electrochemical sensors for this compound detection, indicating promising avenues for future development. worldscientific.comworldscientific.com
The table below presents a summary of selected electroanalytical techniques for this compound analysis.
| Drug(s) | Electrode | Technique | Medium | Limit of Detection (LOD) |
| Lomustine, Carmustine | AgSAE with mercury meniscus | Not Specified | BR buffer (pH 7.0) | 6.6 x 10⁻⁷ µg/mL |
| Not Specified | Not Specified | DPV | pH 4.7 | 6.26 x 10⁻⁹ M |
| Not Specified | Not Specified | DPV | pH 7.4 | 4.95 x 10⁻⁸ M |
This table highlights the sensitivity of various electroanalytical methods for this compound detection. tandfonline.com
Advancements in Hybrid Analytical Methodologies
The combination of different analytical techniques, known as hybrid or hyphenated methodologies, has significantly enhanced the selectivity and sensitivity of this compound detection. nih.govtandfonline.comresearcher.life The most prominent example is the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). auroraprosci.com This combination leverages the separation power of LC with the identification and quantification capabilities of MS, making it a powerful tool for analyzing complex samples. auroraprosci.com Other hybrid approaches include combining HPLC with online UV irradiation and luminol (B1675438) chemiluminescence detection, which has shown high sensitivity for the determination of N-nitrosamines. researchgate.net These advancements are crucial for applications in pharmacokinetics and therapeutic drug monitoring. nih.govresearcher.life
Challenges in Sensitive and Selective Quantification in Complex Biological Systems
Despite significant progress, the sensitive and selective quantification of nitrosoureas in complex biological systems remains a challenge. tandfonline.com The inherent chemical instability of this compound compounds can lead to degradation during sample collection, storage, and analysis, affecting the accuracy of the results. acs.org
A major hurdle is the low concentration at which these compounds are often present in biological and environmental samples, necessitating highly sensitive analytical methods. tandfonline.com Traditional methods may not be able to detect nitrosoureas at the parts per billion or parts per trillion levels required for some applications. tandfonline.com
Furthermore, the complexity of biological matrices, such as plasma and tissue homogenates, can lead to "matrix effects" where other components interfere with the signal of the target analyte. researchgate.net This can suppress or enhance the signal, leading to inaccurate quantification. Overcoming these challenges requires careful method development, including efficient sample preparation techniques to remove interfering substances and the use of highly selective detection methods like tandem mass spectrometry. tandfonline.com
Preclinical Research Models for Nitrosourea Studies
In Vitro Cellular Models
In vitro models, utilizing cells grown in an artificial environment, offer a rapid and cost-effective method for high-throughput screening and detailed mechanistic studies of nitrosourea compounds. They are foundational in preclinical research for assessing cytotoxicity and cellular responses.
Cancer Cell Lines (e.g., L1210, Glioma, Medulloblastoma)
A wide array of cancer cell lines has been employed to evaluate the antitumor activity of nitrosoureas. These lines, derived from various cancer types, provide insights into the differential sensitivity and resistance mechanisms across malignancies.
Leukemia cell line L1210 has been historically significant in this compound research. dovepress.com Studies have explored the effects of compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea on L1210 cells. dovepress.com In the context of brain tumors, glioma cell lines are extensively used. This compound-induced rat glial cell lines such as C6, 9L, and F98 are cornerstone models in experimental neuro-oncology. mdpi.comnih.gov The C6 glioma cell line, for instance, was developed from rat astrocytes exposed to N-methyl-N-nitrosourea. mdpi.com Similarly, the 9L gliosarcoma and F98 glioma models originated from chemically induced tumors in rats. nih.gov Human-derived glioma cell lines, including U251 and SF-295, have been instrumental in assessing the efficacy of nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and its combination with other agents. aacrjournals.org
Medulloblastoma cell lines have also been critical in this compound studies. Research has demonstrated the activity of nitrosoureas against medulloblastoma cell lines, contributing to the understanding of drug resistance in these pediatric brain tumors. dovepress.comresearchgate.netaacrjournals.org For example, the D-341 MED medulloblastoma cell line has been used to generate models of resistance to BCNU. aacrjournals.org
Below is an interactive table summarizing various cancer cell lines used in this compound research.
| Cell Line | Cancer Type | Origin | Typical Application in this compound Research |
| L1210 | Leukemia | Mouse | Evaluating cytotoxicity and mechanisms of action of early this compound compounds. dovepress.com |
| C6 | Glioma | Rat (N-methyl-N-nitrosourea induced) | Studying GBM, including response to chemotherapeutic agents. mdpi.comnih.gov |
| 9L | Gliosarcoma | Rat (N-methyl-nitrosourea induced) | Evaluating drug delivery, resistance mechanisms, and therapies like BNCT. mdpi.comnih.gov |
| F98 | Glioma | Rat (N-ethyl-N-nitrosourea induced) | Investigating molecular genetics and response to various therapeutic strategies. nih.gov |
| U251 | Glioblastoma | Human | Assessing response to chemotherapeutic agents like lomustine (B1675051) and carmustine (B1668450). mdpi.comaacrjournals.org |
| SF-295 | Glioblastoma | Human | Testing the efficacy of nitrosoureas and combination therapies. aacrjournals.org |
| D-341 MED | Medulloblastoma | Human | Investigating mechanisms of resistance to BCNU. aacrjournals.org |
| A549 | Lung Adenocarcinoma | Human | Assessing cytotoxicity of novel aromatic N-(2-chloroethyl)-N-nitrosoureas. rsc.org |
| MCF-7 | Breast Adenocarcinoma | Human | Evaluating the efficacy of new this compound compounds. rsc.org |
| Jurkat | T-cell Leukemia | Human | Screening cytotoxicity of naphthalimide-substituted nitrosoureas. exp-oncology.com.ua |
Human Glial-Derived Cell Lines
To specifically understand the effects of nitrosoureas on brain tissue, human glial-derived cell lines are paramount. These models help elucidate the molecular mechanisms of cellular resistance to these chemotherapeutic agents. Studies have utilized a panel of human glioma cell lines, such as SF-126, SF-188, SF-210, and SF-295, to investigate the cytotoxic and cytogenetic effects of compounds like 3-(4-amino-2-methyl-5-pyrimidinyl)methyl-1-(2-chloroethyl)-1-nitrosourea (ACNU) and BCNU. aacrjournals.org
Research has shown a clear correlation between the cellular capacity to repair O⁶-alkylguanine adducts in DNA and the cytotoxic response to chloroethylnitrosoureas. aacrjournals.org For example, the SF-188 cell line, which exhibits high levels of O⁶-methylguanine repair, is significantly more resistant to the cytotoxic effects of these agents compared to the SF-126 cell line, which shows no detectable repair. aacrjournals.org This differential sensitivity highlights that the ability to repair specific DNA lesions is a crucial determinant of tumor cell response to this compound treatment. aacrjournals.org These glial-derived lines have been essential in demonstrating that increased DNA repair capacity leads to decreased cytotoxicity, fewer sister chromatid exchanges, and a reduction in DNA interstrand crosslinks following treatment with chloroethylnitrosoureas. aacrjournals.org
Non-Cancerous Cell Lines for Toxicity Assessment
Evaluating the toxicity of this compound compounds against non-cancerous cells is a critical step in preclinical research to predict potential side effects. Various non-malignant cell lines are used to establish a therapeutic window, comparing the drug's effect on cancer cells versus normal cells.
Commonly used models include fibroblast and endothelial cell lines. For instance, the NIH3T3 mouse embryonic fibroblast cell line and the HEK293T non-tumorigenic human embryonic kidney cell line have been used to assess the selective toxicity of novel this compound derivatives. rsc.org One study found that a specific aromatic N-(2-chloroethyl)-N-nitrosourea was more toxic to A549 lung cancer cells than to either NIH3T3 or HEK293T cells, indicating a degree of cancer cell selectivity. rsc.org Similarly, the Human Umbilical Vein Endothelial Cell (HUVEC) line has been used as a non-cancerous control to evaluate the cytotoxicity of new triazene (B1217601) compounds, which are related to nitrosoureas in their alkylating mechanism. brieflands.com These studies are crucial for identifying compounds that are highly effective against tumor cells while minimizing damage to healthy tissues. rsc.orgisciii.es
| Cell Line | Cell Type | Origin | Purpose in this compound-Related Research |
| NIH3T3 | Embryonic Fibroblast | Mouse | Assessing selective toxicity of novel this compound compounds compared to cancer cells. rsc.org |
| HEK293T | Embryonic Kidney | Human | Evaluating the cytotoxicity profile of new nitrosoureas on non-tumorigenic cells. rsc.org |
| HUVEC | Umbilical Vein Endothelial | Human | Serving as a non-cancerous control to determine the selectivity of potential antitumor agents. brieflands.com |
| NIH/3T3 | Fibroblast | Mouse | Used as a non-tumor cell line for comparative cytotoxicity studies. isciii.es |
Organoid and 3D Culture Systems (e.g., Brain Organoids)
Two-dimensional (2D) cell cultures, while useful, lack the complex cell-cell and cell-matrix interactions of living tissue. humanspecificresearch.org Three-dimensional (3D) culture systems, such as organoids and spheroids, have emerged as more physiologically relevant models for studying this compound efficacy and mechanisms. unige.chmdpi.comrndsystems.com
Brain organoids, or "mini-brains," are self-organizing 3D structures derived from pluripotent stem cells that recapitulate key aspects of human brain development and architecture. rndsystems.comstemcell.com These models are increasingly used in neuro-oncology research. unige.ch For example, glioblastoma-containing organoid models can be used to test the cytotoxicity of alkylating agents like BCNU and temozolomide (B1682018). unige.ch These systems allow for the study of tumor cell invasion and interactions within a brain-like microenvironment, which is not possible in monolayer cultures. unige.chmdpi.com
Glioblastoma corticoids (GLICOs), which are co-cultures of cerebral organoids and patient-derived glioblastoma stem cells, offer a sophisticated platform to study tumor-brain interactions and drug responses. mdpi.com Fibrin-based 3D bio-printed models containing glioblastoma cells, astrocytes, and microglia have also been developed to assess traditional chemotherapy drugs. mdpi.com These advanced 3D models are considered superior to 2D systems in capturing the complexity of the tumor microenvironment and are promising tools for preclinical drug screening and personalized medicine. mdpi.commdpi.com
In Vivo Animal Models
Murine Models (e.g., Mice, Rats, Hamsters)
Murine models, including mice, rats, and hamsters, are the most widely used animal systems for studying this compound-induced carcinogenesis and for testing anti-cancer therapies. iiarjournals.orgiiarjournals.orgmdpi.com
Rats: Rat models have been extensively used, especially for studying mammary and brain cancers induced by N-methyl-N-nitrosourea (MNU). iiarjournals.orgnih.gov MNU is a direct-acting carcinogen that can induce tumors in various organs. iiarjournals.orgresearchgate.net Sprague-Dawley and Lewis rats are highly susceptible to MNU-induced mammary tumors, which share many similarities with human breast cancer, making them excellent models for screening potential cancer-modulating agents. iiarjournals.orgnih.govamegroups.org Historically, administering nitrosoureas like MNU or N-ethyl-N-nitrosourea (ENU) to pregnant rats was a method to induce brain tumors in their offspring, leading to the development of widely used glioma models. nih.govnih.gov
Mice: Mice are also common subjects in this compound research. BALB/c mice have been used to study mammary gland pathology induced by MNU. researchgate.net Athymic nude mice are frequently used to host human tumor xenografts, allowing for the evaluation of this compound activity against human cancers in a living system. aacrjournals.orgresearchgate.net For example, the efficacy of temozolomide and BCNU has been tested against human glioblastoma and medulloblastoma xenografts in these mice. aacrjournals.orgresearchgate.net
Hamsters: The Syrian hamster is another valuable model. Researchers have used MNU to induce breast cancer in hamsters, creating a model that histopathologically resembles high-grade human breast adenocarcinoma. frontiersin.org The immune-privileged cheek pouch of the hamster also allows for the transplantation of human tumors, providing a unique xenograft model. frontiersin.org
These murine models have also been crucial for studying non-cancer effects of nitrosoureas, such as retinal degeneration, providing valuable systems for therapeutic intervention studies. iiarjournals.orgiiarjournals.org
| Animal Model | Species | Strain(s) | Typical Application in this compound Research |
| Rat | Rattus norvegicus | Sprague-Dawley, Lewis, Fischer, Wistar | Induction of mammary tumors and brain tumors (gliomas) with MNU and ENU to study carcinogenesis and test therapies. nih.goviiarjournals.orgamegroups.org |
| Mouse | Mus musculus | BALB/c, C57B6, Athymic Nude | Induction of mammary pathology with MNU; hosting human tumor xenografts (glioblastoma, medulloblastoma) to test drug efficacy. aacrjournals.orgresearchgate.net |
| Hamster | Mesocricetus auratus | Syrian | Induction of breast cancer with MNU; serving as a host for human tumor xenografts in the cheek pouch. frontiersin.org |
Strain-Specific Responses in Toxicity Studies (e.g., Fischer 344 Rats)
The Fischer 344 (F344) rat is a widely utilized inbred strain in toxicological and carcinogenicity research, including studies involving this compound compounds. envigo.comjax.org This preference is due to its genetic homogeneity, which provides a consistent biological background for assessing the effects of chemical agents. jax.org However, it is this same genetic uniformity that can lead to strain-specific responses to this compound-induced toxicity, which may differ from those observed in other rat strains. envigo.comnih.gov
Studies have demonstrated that the F344 strain exhibits distinct susceptibilities to the carcinogenic effects of various this compound compounds. For instance, F344 rats are susceptible to the induction of thymic lymphomas by propylthis compound, with a high incidence rate of 98%. nih.gov This is significantly higher than in other strains like Sprague-Dawley (29%) and Long-Evans (10%). nih.gov The susceptibility in F344 rats is linked to a dominant gene, TIs-1. nih.gov
Furthermore, the administration of nitrosotrimethylurea to female F344 rats resulted in the development of astrocytomas in the brain and tumors of the forestomach. nih.gov In contrast, nitrosotriethylurea (B1211632) primarily induced adenocarcinomas of the breast and uterus, along with forestomach tumors in the same strain. nih.gov Another compound, nitrosomethyldiethylurea, almost exclusively caused a high incidence of both brain astrocytomas and spinal cord tumors. nih.gov
The F344 rat model has also been instrumental in studying the nephrotoxicity of nitrosoureas. A single injection of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) in male F344 rats led to a rapid, dose-proportional decline in renal function, progressing to chronic nephropathy. nih.gov This model is considered suitable for in-depth investigations into the mechanisms of MeCCNU-induced kidney damage. nih.gov
However, the response of F344 rats to nitrosoureas can be influenced by various factors. For example, they are relatively insensitive to tumor induction by N-methyl-N-nitrosourea (MNU) when pre-treated with cyproterone (B1669671) acetate, a treatment that causes a high tumor incidence in the outbred Cpb:WU strain. envigo.comjax.org Yet, F344 rats are susceptible to developing anaplastic astrocytomas and glioblastomas when N-methyl-N-nitrosourea is administered in their drinking water. envigo.comjax.org
These findings underscore the critical importance of considering strain-specific responses when interpreting toxicity data from this compound studies. The unique genetic background of the F344 rat, while advantageous for consistency, necessitates careful consideration when extrapolating results to other strains or species.
Models for Efficacy and Toxicity Correlation
The development of effective cancer therapies necessitates preclinical models that can accurately predict both the antitumor efficacy and the potential toxicity of new chemical entities. In the context of this compound research, various models are employed to establish a correlation between their therapeutic benefits and adverse effects. It has been proposed that the alkylating activity of nitrosoureas is responsible for their therapeutic effects, while carbamoylation activity contributes to toxicity. iiarjournals.orgnih.gov
Animal models are a cornerstone in this area of research, providing a platform to assess efficacy and toxicity in a living system. medwinpublishers.com For instance, the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model in Sprague Dawley female rats is a key tool for studying estrogen receptor-positive (ER+) cancer. medwinpublishers.com Another relevant model is the use of the tobacco-specific carcinogen NNK in F344 rats to generate lung cancer for chemoprevention studies. medwinpublishers.com The selection of the animal model is critical, as there are inherent physiological and genetic differences between species that can influence the outcome of these studies. medwinpublishers.com
Human tumor xenografts in immunodeficient mice represent another valuable model. These models allow for the evaluation of this compound efficacy against human-derived cancer cells. For example, temozolomide, a methylating agent, has demonstrated significant antitumor activity against human brain tumor xenografts in athymic mice. aacrjournals.org These studies can also explore synergistic effects, such as the enhanced therapeutic outcome observed when temozolomide is combined with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). aacrjournals.org
In addition to in vivo models, in vitro assays play a crucial role in the early assessment of efficacy and toxicity. Cell culture systems using various cancer cell lines allow for high-throughput screening of this compound compounds. nih.gov For example, the Lewis lung carcinoma cell line is resistant to BCNU but sensitive to methotrexate. thermofisher.com Such models are essential for initial compound selection and for investigating the mechanisms of action and resistance at the cellular level.
The ultimate goal of these models is to provide a reliable prediction of how a this compound compound will perform in a clinical setting. By carefully selecting and utilizing a combination of in vivo and in vitro models, researchers can gain a comprehensive understanding of the efficacy-toxicity profile of new this compound derivatives, guiding their development towards safer and more effective cancer treatments. medwinpublishers.com
Cytogenetic and Cellular Activity Assays
Sister Chromatid Exchange (SCE) Assay
The Sister Chromatid Exchange (SCE) assay is a highly sensitive method for detecting the genotoxic potential of chemical compounds, including nitrosoureas. iiarjournals.orgnih.gov This assay measures the reciprocal exchange of DNA between sister chromatids during replication and serves as an indicator of DNA damage and repair. nih.govaacrjournals.org
Studies utilizing the SCE assay have provided valuable insights into the mode of action of various this compound compounds. For example, the genotoxic activity of 3,3-diethyl-1-methyl-1-nitrosourea (DEMNU), 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU), and 1-chloroethyl-3-methyl-3-phenyl-1-nitrosourea (CEMPNU) was investigated using the SCE assay in V79-E Chinese hamster cells. nih.gov The results showed that these compounds are direct-acting genotoxins, with SCE rates increasing linearly with the duration of incubation. nih.gov Interestingly, the SCE-inducing effect of DMPNU and CEMPNU was not affected by the addition of S9 mix, whereas the effect of DEMNU was significantly enhanced, indicating a role for metabolic activation. nih.gov
The SCE assay has also been employed to explore the mechanisms of inactivation of nitrosoureas. For instance, the direct SCE assay revealed a significant reduction in the genotoxicity of DMPNU in the presence of rat blood, serum, or plasma, an effect that was nullified by an esterase inhibitor. oup.com This suggests that esterases in the blood play a role in detoxifying this particular this compound. oup.com
Furthermore, the SCE assay has shown potential as a predictive tool for chemosensitivity in cancer therapy. In human brain tumor cell lines, the SCE assay was used to predict the sensitivity of different neoplastic cell subpopulations to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.govaacrjournals.org By analyzing the frequency distribution of SCEs, it is possible to identify the range of chemosensitivities within a heterogeneous tumor cell population. nih.govaacrjournals.org This suggests that for drugs where a strong correlation between cell kill and SCE induction has been established, the SCE assay could have clinical utility. nih.govaacrjournals.org
The assay has also been used to study the interaction between nitrosoureas and other therapeutic modalities. For example, studies have shown that X-irradiation can increase the number of BCNU-induced SCEs in 9L rat brain tumor cells. osti.gov This indicates a synergistic interaction between the two treatments at the level of DNA damage.
Cell Proliferation Rate Index (PRI)
The Cell Proliferation Rate Index (PRI) is a valuable marker for assessing the cytostatic activity of chemical compounds, including nitrosoureas. iiarjournals.orgnih.gov This index provides a quantitative measure of the inhibitory effect of a substance on cell division.
In studies evaluating novel this compound esters, the PRI, in conjunction with the Sister Chromatid Exchange (SCE) assay, was used to characterize their biological activity in cultures of normal human lymphocytes. iiarjournals.orgnih.gov A significant correlation was observed between the magnitude of the SCE response, indicating genotoxicity, and the depression in the PRI, indicating cytostatic effects. iiarjournals.orgnih.gov This suggests a link between the DNA-damaging properties of these compounds and their ability to inhibit cell proliferation.
The PRI can also be influenced by the specific chemical structure of the this compound compound. In a study of seven newly synthesized esters of N,N-bis(2-chloroethyl)alanyl carboxyl derivatives with a modified steroidal nucleus, the compound that exhibited the highest cytogenetic activity also showed a strong depression in the PRI. iiarjournals.org
Furthermore, research on experimental tumors has indicated that the sensitivity of tumors to 1-methyl-1-nitrosourea is reciprocally correlated with the initial labeling index of the tumors, which is a measure of cell proliferation. nih.gov This suggests that tumors with a higher proliferation rate may be more susceptible to the effects of this this compound. nih.gov
The effect of nitrosoureas and other alkylating agents on cell proliferation is often dependent on the cell cycle phase. mdpi.com The cytotoxic effects of these agents are typically more pronounced in rapidly proliferating cells. mdpi.com Therefore, the PRI is a critical parameter in preclinical studies to understand the antiproliferative potential of new this compound compounds and to correlate this with their therapeutic efficacy.
Combination Therapy Strategies and Synergistic Mechanisms
Synergistic Interactions with Other Antineoplastic Agents
The combination of nitrosoureas with other cytotoxic drugs is a cornerstone of many chemotherapy regimens. The rationale for this approach is to target multiple, often complementary, cellular pathways simultaneously, thereby increasing the probability of inducing cancer cell death. Therapeutic synergism has been reported in preclinical models when nitrosoureas are combined with various classes of anticancer drugs, including purine (B94841) and pyrimidine (B1678525) antagonists, DNA polymerase inhibitors, and other alkylating agents. thegoodscentscompany.com
However, not all combinations have demonstrated clear synergistic benefits in clinical settings. For instance, a study combining methyl-CCNU with cyclophosphamide (B585), despite being synergistic in animal tumor systems, did not show beneficial clinical effects in patients with measurable metastatic cancer, possibly due to the use of suboptimal doses. researchgate.net The table below summarizes key findings from studies on combined nitrosourea chemotherapy.
Table 1: Research Findings on this compound Combination with Other Antineoplastic Agents
| This compound Agent | Combination Agent | Cancer Type | Key Finding | Reference |
|---|---|---|---|---|
| Carmustine (B1668450) (BCNU) | Temozolomide (B1682018) | Malignant Glioma | Complementary and synergistic mechanisms of action observed in preclinical studies. Modest improvement in median overall survival suggested in some clinical studies. | tandfonline.comnih.gov |
| Lomustine (B1675051) (CCNU) | Temozolomide | Glioblastoma (MGMT methylated) | A Phase III trial (NRG-BN011) was designed to assess if adding lomustine to standard temozolomide and radiotherapy prolongs survival. nih.govnih.gov | nih.govnih.gov |
| Lomustine (CCNU) | Bevacizumab | Glioblastoma | Meta-analysis showed the combination effectively increased overall survival (OS) and progression-free survival (PFS). capes.gov.br | capes.gov.br |
| Methyl-CCNU | Cyclophosphamide | Metastatic Cancer | Synergistic in animal models, but no clinically beneficial effects were observed in a study with 40 patients. researchgate.net | researchgate.net |
| Nimustine (B1678891) (ACNU) | Lonidamine | Human Lung Cancer | Lonidamine, an energy blocker, synergistically enhanced the cytotoxicity of nimustine in lung cancer cell lines. acs.org | acs.org |
Combinations with Radiation Therapy
The combination of nitrosoureas with radiation therapy is a standard treatment modality, particularly for brain tumors like glioblastoma. mdpi.comfrontiersin.org The synergy between these two treatments stems from their distinct but complementary mechanisms of DNA damage. Nitrosoureas induce DNA cross-links, while radiation causes single- and double-strand breaks. mdpi.com This combined assault on the cancer cell's genome can overwhelm its DNA repair capacity, leading to enhanced cell death.
In the treatment of glioblastoma, nitrosoureas are often considered radiation sensitizers, meaning they increase the susceptibility of tumor cells to the killing effects of radiation. mdpi.com The standard of care for newly diagnosed glioblastoma often involves radiotherapy combined with an alkylating agent. nih.govmdpi.com Some research suggests that the timing of administration is crucial; cell culture experiments indicate that the cytotoxic effect of radiation is enhanced when temozolomide, an agent often used alongside or in place of nitrosoureas, is given before irradiation. mdpi.com
Studies have investigated the mechanisms behind this synergy. In one study, it was found that radiation doses above a certain threshold acted synergistically with the this compound N-ethyl-N-nitrosourea (ENU) to promote lymphoma development in mice. nih.gov The findings suggested that radiation activated the mutagenic pathway of ENU. nih.gov Furthermore, other agents can be added to this combination to further enhance efficacy. For example, the anticonvulsant valproic acid has been shown to sensitize glioblastoma cells to both radiation therapy and nitrosoureas. mdpi.com
Table 2: Selected Findings on this compound and Radiation Therapy Combinations
| This compound Agent | Combination | Context/Cancer Type | Synergistic Mechanism/Finding | Reference |
|---|---|---|---|---|
| General Nitrosoureas | Radiation Therapy | Glioblastoma | Nitrosoureas act as radiation sensitizers, enhancing the cytotoxic effects of radiation. mdpi.commdpi.com | mdpi.commdpi.com |
| N-ethyl-N-nitrosourea (ENU) | X-irradiation | Murine T-cell Lymphoma | Radiation doses above an apparent threshold acted synergistically with ENU, appearing to activate the ENU mutagenic pathway. nih.gov | nih.gov |
| Carmustine (BCNU) | Radiation Therapy | Anaplastic Gliomas | Early cooperative clinical trials evaluated the combination of BCNU and radiotherapy as a treatment modality following surgery. frontiersin.org | frontiersin.org |
Co-Administration with DNA Repair Inhibitors (e.g., O6-Benzylguanine)
A primary mechanism of resistance to nitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). nih.goviiarjournals.orgsouthcarolinablues.com This "suicide" enzyme repairs the cytotoxic O6-chloroethylguanine adducts formed by nitrosoureas by transferring the alkyl group to one of its own cysteine residues, thereby preventing the formation of lethal DNA interstrand cross-links. nih.goviiarjournals.org High levels of MGMT activity in tumors correlate with resistance to this compound therapy. iiarjournals.orgsouthcarolinablues.com
To counteract this resistance, nitrosoureas have been combined with MGMT inhibitors. The most extensively studied of these is O6-benzylguanine (O6-BG). thegoodscentscompany.comnih.gov O6-BG is a pseudosubstrate that irreversibly inactivates the MGMT protein by transferring its benzyl (B1604629) group to the enzyme's active site. nih.gov This depletion of MGMT activity leaves the tumor cells vulnerable to the DNA-damaging effects of nitrosoureas. Inactivation of MGMT by O6-BG and its derivatives leads to increased tumor cell sensitivity to agents like nimustine (ACNU) and carmustine (BCNU). nih.govnih.gov
Preclinical studies in tumor cell lines and xenograft models have consistently shown that O6-BG enhances the sensitivity and antitumor efficacy of nitrosoureas. thegoodscentscompany.comnih.gov This has led to several clinical trials. For instance, a phase I trial investigated intravenous O6-BG followed by topical carmustine for mycosis fungoides, a type of cutaneous T-cell lymphoma. nih.gov Another phase II trial tested the combination of systemic O6-BG and BCNU in patients with this compound-resistant malignant glioma. researchgate.net While this trial did not demonstrate tumor regression, it did result in stable disease for several patients, suggesting some biological activity. researchgate.net A significant challenge with this combination is increased toxicity to healthy tissues, particularly the bone marrow, which also expresses MGMT. pnas.org
Table 3: Research on this compound Combination with MGMT Inhibitors
| This compound Agent | DNA Repair Inhibitor | Cancer Type / Model | Key Finding | Reference |
|---|---|---|---|---|
| Carmustine (BCNU) | O6-benzylguanine (O6-BG) | This compound-Resistant Malignant Glioma | Combination did not produce tumor regression in a Phase II trial, but stable disease was observed in some patients. researchgate.net | researchgate.net |
| Carmustine (BCNU) | O6-benzylguanine (O6-BG) | Cutaneous T-Cell Lymphoma | Phase I trial evaluated the combination using topical carmustine to assess toxicity and pharmacodynamics of MGMT activity. nih.gov | nih.gov |
| Nimustine (ACNU) | O6-arylmethylguanine derivatives | Human Brain Tumor Cells | The enhancing effects of various O6-BG derivatives on ACNU cytotoxicity were consistent with their ability to inhibit MGMT activity. nih.gov | nih.gov |
| Carmustine (BCNU) | O6-benzylguanine (O6-BG) | Human Tumor Xenografts | O6-BG potentiated the antitumor efficacy of BCNU. pnas.org | pnas.org |
Novel Combinatorial Approaches (e.g., TRAF7 Inhibition)
Research continues to identify novel therapeutic targets that, when modulated, can synergize with this compound treatment. One such emerging strategy involves the inhibition of TNF receptor-associated factor 7 (TRAF7).
High expression of TRAF7 has been linked to higher recurrence rates and poorer survival in glioma patients. researchgate.netnih.govresearchgate.net Research has shown that knocking down TRAF7 in glioma cells significantly inhibits their proliferation and migration by activating pathways related to cellular senescence and cell cycle arrest. researchgate.netnih.govresearchgate.net Importantly, the combination of TRAF7 inhibition with lomustine demonstrated a synergistic therapeutic effect, surpassing the anti-tumor effects of either treatment alone in both in-vitro and patient-derived glioma stem cell models. researchgate.netnih.gov Mechanistically, TRAF7 was found to interact with KLF4, a transcription factor, and KLF4 overexpression could reverse the anti-proliferative effects of TRAF7 depletion. researchgate.netnih.govresearchgate.net In animal models, combining TRAF7 knockdown with lomustine treatment effectively suppressed glioma growth. nih.govresearchgate.net These findings suggest that TRAF7 could be a predictive biomarker, and its inhibition represents a promising strategy to enhance the efficacy of lomustine in glioma patients with high TRAF7 expression. researchgate.netnih.gov
Other novel combinations are also under investigation. For example, combining the secretable trimeric form of the apoptosis-inducing ligand TRAIL (stTRAIL) with BCNU has shown promise. In animal models of malignant glioma, the combination of an adenovirus delivering stTRAIL (Ad-stTRAIL) and BCNU significantly increased survival compared to either agent alone. plos.org This combination was particularly effective at inducing cell death in tumor cell lines that were resistant to TRAIL alone. plos.org
Table 4: Findings on Novel this compound Combination Strategies
| This compound Agent | Novel Combination Target/Agent | Cancer Type / Model | Synergistic Mechanism/Finding | Reference |
|---|---|---|---|---|
| Lomustine (CCNU) | TRAF7 Inhibition | Glioma | TRAF7 knockdown induced cellular senescence and synergized with lomustine to inhibit tumor progression and recurrence. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Carmustine (BCNU) | Adenovirus-delivered stTRAIL | Malignant Glioma | The combination significantly increased survival in an animal model and enhanced apoptosis in vitro, especially in TRAIL-resistant cells. plos.org | plos.org |
Future Directions and Emerging Areas in Nitrosourea Research
Strategies for Enhancing Therapeutic Index and Reducing Systemic Toxicity
A significant challenge in nitrosourea-based chemotherapy is the substantial systemic toxicity, which often limits the therapeutic dose. tandfonline.com Consequently, a primary focus of current research is to improve the therapeutic index by increasing the specificity of these drugs for tumor cells while minimizing damage to healthy tissues. ontosight.ainih.gov
One promising approach involves the development of novel drug delivery systems. tandfonline.com Researchers are exploring the use of nanoparticle-based carriers and liposomal formulations to enhance the bioavailability and targeted delivery of nitrosoureas. tandfonline.comaacrjournals.org For instance, liposome (B1194612) encapsulation of lomustine (B1675051) has been shown to increase plasma drug concentrations and improve tumor delivery without increasing toxicity. aacrjournals.org Another innovative strategy is the use of two-dimensional materials, such as TiSSe and zinc carbide nanosheets, as potential carriers for this compound drugs, which may offer controlled release and targeted delivery. rsc.orgnih.govresearchgate.netresearchgate.net
Another key strategy is the chemical modification of the this compound molecule itself. By attaching different functional groups, such as amino acid residues, to the cytotoxic portion of the molecule, selectivity can be increased. tandfonline.com Tumor cells often have a higher demand for amino acids than normal cells, allowing for more vigorous accumulation of these modified nitrosoureas. tandfonline.com For example, the esterification of 2-haloethyl this compound with modified steroids is being investigated to use the steroid as a biological platform to transport the alkylating agent more specifically to the tumor site. nih.gov This approach aims to leverage the selective binding of hormones to their receptors in certain tissues, thereby directing the cytotoxic agent to target cells. tandfonline.com
Furthermore, research into the structural aspects of this compound compounds that contribute to their anticancer effects versus their toxicity is ongoing. Studies have suggested that the alkylating activity is primarily responsible for the therapeutic effects, while the carbamoylating activity contributes significantly to toxicity. nih.gov Therefore, designing new this compound analogs with high alkylating activity and low carbamoylating activity is a key objective. nih.gov The development of compounds like chlorozotocin (B1668840) and streptozotocin (B1681764), which have low carbamoylating activity, represents a step in this direction. nih.gov
Finally, intracarotid (i.c.) delivery of nitrosoureas is being explored as a method to achieve higher drug concentrations at the tumor site with potentially less systemic toxicity compared to intravenous (i.v.) administration, particularly for brain tumors. duke.edu Studies in rat models have shown that i.c. delivery of BCNU can achieve equivalent survival rates at lower doses than i.v. delivery. duke.edu
Development of Next-Generation Targeted this compound Therapeutics
The development of next-generation this compound therapeutics is focused on enhancing tumor selectivity and minimizing off-target toxicity. tandfonline.com A primary strategy in this endeavor is the creation of drug conjugates, where the this compound moiety is linked to a targeting molecule that preferentially binds to cancer cells. tandfonline.com
One approach involves conjugating nitrosoureas to molecules that are actively transported into tumor cells. For example, attaching amino acid residues to nitrosoureas can leverage the increased amino acid uptake by rapidly proliferating tumor cells. tandfonline.com This strategy not only targets the drug to the tumor but can also facilitate its transport across the blood-brain barrier, which is a significant hurdle in treating brain tumors. tandfonline.com
Another promising avenue is the use of hormone-linked nitrosoureas. tandfonline.com This involves attaching the this compound to a hormone that binds to specific receptors that are overexpressed on the surface of certain cancer cells. tandfonline.com The rationale is that the hormone will act as a carrier, delivering the cytotoxic this compound directly to the target tumor cells while sparing healthy cells that lack these receptors. tandfonline.com
The design of novel this compound analogs with improved pharmacokinetic profiles is also a key area of research. ontosight.ai This includes modifying the chemical structure to enhance properties like water solubility and lipophilicity, which can influence the drug's distribution in the body and its ability to penetrate tumors. tandfonline.com For example, HECNU was developed as a more water-soluble analog of BCNU while retaining high lipophilicity, which is important for treating brain tumors. tandfonline.com
Furthermore, advancements in nanotechnology are paving the way for sophisticated drug delivery systems. tandfonline.com Researchers are exploring the use of various nanomaterials as carriers for nitrosoureas, which can protect the drug from degradation in the bloodstream, improve its solubility, and facilitate its accumulation in the tumor through both passive and active targeting mechanisms. tandfonline.comnih.govresearchgate.netresearchgate.net
Overcoming Acquired and Intrinsic Drug Resistance
A major obstacle to the successful use of nitrosoureas in cancer therapy is the development of drug resistance, which can be either present from the start (intrinsic) or develop over the course of treatment (acquired). aacrjournals.org Overcoming this resistance is a critical area of ongoing research.
The primary mechanism of resistance to nitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. aacrjournals.org AGT removes the alkyl adducts from the O6-position of guanine (B1146940), thereby preventing the formation of cytotoxic DNA cross-links. aacrjournals.org High levels of AGT in tumor cells are strongly correlated with resistance to this compound therapy. aacrjournals.org Several strategies are being investigated to counteract the effect of AGT. One approach is the use of AGT inhibitors, such as O6-benzylguanine (O6-BG), which depletes AGT levels in tumor cells, making them more sensitive to the effects of nitrosoureas. aacrjournals.org Another strategy involves the use of other chemotherapeutic agents, like methylating agents, that can also deplete AGT activity when administered before the this compound. aacrjournals.org Additionally, dietary interventions, such as a methionine-free diet, have been explored for their potential to down-regulate MGMT activity in tumor cells. iiarjournals.org
Other mechanisms of resistance are also being investigated. These include the role of glutathione (B108866) (GSH) in quenching the reactive intermediates of nitrosoureas and the involvement of other DNA repair pathways. aacrjournals.org Furthermore, research has identified other proteins that may contribute to resistance, such as the translesion polymerase eta (POLH) and Rev3L. mdpi.com Understanding these alternative resistance mechanisms is crucial for developing strategies to overcome them.
Elucidation of Unresolved Mechanistic Pathways in Toxicity and Efficacy
While the primary mechanism of action of nitrosoureas is understood to be the alkylation and cross-linking of DNA, there are still unresolved questions regarding the specific pathways that determine both their therapeutic efficacy and their dose-limiting toxicities. nih.govnih.govncats.io
A key area of ongoing research is to better understand the relative contributions of the different reactive intermediates produced by this compound decomposition. nih.govncats.io Nitrosoureas break down to form both an alkylating species and an isocyanate. nih.govncats.io While the alkylating activity is thought to be primarily responsible for the anticancer effect, the carbamoylating activity of the isocyanate is believed to contribute significantly to toxicity by reacting with proteins and inhibiting DNA repair enzymes. nih.govnih.gov Further research is needed to fully dissect the roles of these two activities and to identify ways to uncouple the desired therapeutic effects from the unwanted toxic side effects.
The specific molecular targets of nitrosoureas beyond DNA are also not fully characterized. nih.gov Understanding how nitrosoureas interact with other nuclear macromolecules and how the structural organization of chromatin influences these interactions could provide insights into their selectivity and mechanisms of action. nih.gov
The mechanisms underlying the various organ-specific toxicities of nitrosoureas, such as pulmonary fibrosis and nephrotoxicity, are not completely understood. nih.gov For example, it is hypothesized that the hepatic metabolism of nitrosoureas may produce a nephrotoxic metabolite that causes kidney damage. nih.gov Identifying these specific metabolites and the pathways involved in their formation could lead to strategies to mitigate these toxicities.
Finally, the interplay between this compound-induced DNA damage and various cellular response pathways, such as apoptosis, necroptosis, autophagy, and senescence, is an active area of investigation. mdpi.com A deeper understanding of how these pathways are activated in response to this compound treatment in different types of cancer cells could reveal new therapeutic targets and strategies for enhancing the efficacy of these drugs. mdpi.com
Q & A
Q. What experimental models are most effective for evaluating the blood-brain barrier penetration of nitrosoureas?
Nitrosoureas are unique for their ability to cross the blood-brain barrier (BBB). To assess this property, researchers should combine in vitro models (e.g., BBB-on-a-chip systems with endothelial cells) and in vivo rodent models. Quantify drug concentrations in cerebrospinal fluid (CSF) using high-performance liquid chromatography (HPLC) and compare systemic vs. CNS bioavailability. Studies by MacDonald et al. (1981) demonstrated that BCNU and CCNU achieve therapeutic CNS concentrations, validated via glutathione reductase activity assays in mouse tissue .
Q. How can researchers mitigate variability in cytotoxicity assays for nitrosoureas?
Cytotoxicity assays (e.g., MTT or clonogenic assays) require stringent controls for pH, temperature, and exposure duration due to nitrosoureas' alkylating and carbamoylating actions. Normalize results using cell-line-specific IC50 ranges and include positive controls (e.g., temozolomide). Statistical methods like ANOVA with post-hoc Tukey tests help identify outliers. Maker et al. (1981) highlighted glutathione reductase inhibition as a key confounder, necessitating enzymatic activity normalization .
Q. What synthesis protocols ensure stability of nitrosourea analogs during preclinical testing?
Nitrosoureas are prone to hydrolysis under alkaline conditions. Synthesis should occur in anhydrous solvents (e.g., dimethylformamide) at controlled pH (4–6). Stability testing via accelerated degradation studies (40°C/75% RH) with HPLC monitoring is critical. Prestayko et al. (1981) noted cyclohexyl-substituted analogs (e.g., CCNU) exhibit greater stability than chloroethyl variants .
Advanced Research Questions
Q. How do nitrosoureas induce genomic instability, and what methods detect these effects?
Nitrosoureas cause DNA interstrand crosslinks and O6-alkylguanine adducts. Advanced methods include:
Q. What computational approaches optimize this compound delivery systems for tumor targeting?
First-principles density functional theory (DFT) simulations can predict adsorption energetics between nitrosoureas and nanocarriers. For example, TiSSe Janus structures showed a 1.8 eV adsorption energy for this compound, enabling pH-responsive release. Molecular dynamics simulations further validate stability in physiological conditions .
Q. How can contradictory data on this compound resistance mechanisms be reconciled?
Contradictions often arise from tumor heterogeneity and assay sensitivity. Researchers should:
- Perform meta-analyses of existing datasets (e.g., GEO, TCGA) to identify consensus resistance markers (e.g., MGMT overexpression).
- Use patient-derived xenografts (PDXs) to model inter-tumor variability.
- Apply Bayesian statistics to weigh evidence strength across studies.
Q. What methodologies assess chronic toxicity risks of nitrosoureas in translational studies?
Chronic toxicity evaluation requires:
- Long-term rodent carcinogenicity studies (18–24 months) with histopathological analysis.
- Plasma pharmacokinetic (PK) monitoring to correlate exposure with late-onset effects (e.g., pulmonary fibrosis).
- Toxicogenomics to profile oxidative stress pathways (e.g., NRF2/KEAP1). Zhu et al. (2023) emphasized interspecies differences in nitrosamine metabolism, necessitating humanized liver models .
Methodological Frameworks
Q. How can the PICOT framework structure a clinical trial on this compound combination therapies?
Q. What statistical methods address missing data in this compound clinical trial datasets?
Use multiple imputation for missing PK/PD parameters or pattern-mixture models for non-random dropout. Sensitivity analyses (e.g., tipping-point analysis) quantify bias risks. Evidence synthesis tools like GRADE ensure robustness .
Data Analysis and Reporting
Q. How should researchers present conflicting efficacy data in this compound meta-analyses?
- Forest plots with heterogeneity metrics (I² statistic).
- Subgroup analyses by tumor type, dose, and MGMT status.
- Funnel plots to detect publication bias.
Include a table summarizing study characteristics (e.g., sample size, endpoints):
| Study | Tumor Type | N | Median PFS (months) | MGMT Status |
|---|---|---|---|---|
| MacDonald 1981 | Glioma | 50 | 4.2 | Unmethylated |
| Prestayko 1981 | Melanoma | 30 | 3.8 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
